5-Ethynyl-2-fluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBVNAROKVDQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676534 | |
| Record name | 5-Ethynyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853909-08-7 | |
| Record name | 5-Ethynyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethynyl-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Ethynyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 5-ethynyl-2-fluoropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles and experimental considerations for its characterization using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative featuring two key functional groups: a fluorine atom at the 2-position and an ethynyl group at the 5-position. The fluorine substitution can significantly modulate the electronic properties and metabolic stability of the pyridine ring, a common scaffold in pharmaceuticals. The ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions, making it a valuable building block in drug discovery and materials science.
Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, and to understand its electronic and structural properties. This guide will delve into the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.
Molecular Structure and Isotopic Information
The structure of this compound is presented below. Its molecular formula is C₇H₄FN, with a monoisotopic mass of approximately 121.03 Da.[1][2]
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[3]
-
Instrument Setup: The experiment is typically performed on a 300, 400, or 500 MHz NMR spectrometer.[4]
-
Data Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set appropriately (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.2-7.4 | ddd | J(H3-H4) ≈ 8-9, J(H3-F) ≈ 4-5, J(H3-H6) ≈ 0.5-1 |
| H-4 | ~7.8-8.0 | ddd | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F) ≈ 8-9 |
| H-6 | ~8.4-8.6 | d | J(H6-H4) ≈ 2-3 |
| Ethynyl-H | ~3.2-3.5 | s |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (H-3, H-4, H-6): The protons on the pyridine ring are expected to resonate in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the fluorine atom will deshield these protons, shifting them downfield.
-
H-6: This proton is ortho to the nitrogen atom and will be the most deshielded, appearing at the lowest field. It is expected to be a doublet due to coupling with H-4.
-
H-4: This proton is para to the fluorine and meta to the nitrogen. It will be deshielded and is expected to be a doublet of doublets of doublets due to coupling with H-3, H-6, and the fluorine atom.
-
H-3: This proton is meta to the nitrogen and ortho to the fluorine. It will be the most upfield of the aromatic protons and will appear as a doublet of doublets of doublets due to coupling with H-4, the fluorine atom, and a smaller long-range coupling to H-6.
-
-
Ethynyl Proton: The acetylenic proton is expected to appear as a sharp singlet in the range of 3.2-3.5 ppm. Its chemical shift is influenced by the magnetic anisotropy of the triple bond.
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. Due to the low natural abundance of ¹³C, a more concentrated sample (20-50 mg) may be required for faster acquisition.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition:
-
A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
The spectral width is set to cover the expected range for carbon signals (typically 0-200 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.
-
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) | C-F Coupling Constant (J, Hz) |
| C-2 | ~160-165 | d | ¹J(C-F) ≈ 230-250 |
| C-3 | ~110-115 | dd | ²J(C-F) ≈ 35-40 |
| C-4 | ~140-145 | d | ³J(C-F) ≈ 10-15 |
| C-5 | ~120-125 | s | ⁴J(C-F) ≈ 3-5 |
| C-6 | ~150-155 | d | ³J(C-F) ≈ 5-10 |
| Ethynyl C-α | ~80-85 | d | |
| Ethynyl C-β | ~75-80 | s |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):
-
C-2: This carbon is directly bonded to the highly electronegative fluorine atom and will experience a strong deshielding effect, appearing at a very low field. It will also exhibit a large one-bond coupling constant (¹J(C-F)).[5][6]
-
C-6: Being ortho to the nitrogen, this carbon will also be significantly deshielded.
-
C-4: This carbon is para to the fluorine and will be deshielded.
-
C-3 and C-5: These carbons will be at a higher field compared to the other aromatic carbons.
-
C-F Coupling: The fluorine atom will cause splitting of the carbon signals. The magnitude of the C-F coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.[5][6]
-
-
Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group will resonate in the region of 70-90 ppm. The terminal ethynyl carbon (C-β) will typically be at a slightly higher field than the internal one (C-α).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile compound like this compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Ionization: Electron Ionization (EI) is a common technique for small molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector measures the abundance of each ion.
Predicted Mass Spectrometry Data
| m/z | Ion | Predicted Relative Abundance |
| 121 | [M]⁺• | High |
| 94 | [M - HCN]⁺• | Moderate |
| 92 | [M - C₂H]⁺ | Moderate |
| 75 | [C₅H₄F]⁺ | Low |
| 62 | [C₄H₂N]⁺ | Low |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at an m/z of 121, corresponding to the molecular weight of this compound.[2]
-
Major Fragmentation Pathways:
-
Loss of HCN (m/z 94): A common fragmentation pathway for pyridine derivatives is the loss of hydrogen cyanide.
-
Loss of the Ethynyl Radical (m/z 92): Cleavage of the bond between the pyridine ring and the ethynyl group would result in a fragment at m/z 92.
-
Further fragmentation of the pyridine ring can lead to smaller charged species.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic techniques of ¹H NMR, ¹³C NMR, and Mass Spectrometry provide a powerful toolkit for the comprehensive characterization of this compound. By understanding the predicted spectral data and the underlying principles of these techniques, researchers can confidently verify the structure and purity of this important synthetic building block. The interplay of the electron-withdrawing fluorine atom and the versatile ethynyl group creates a unique spectroscopic fingerprint that is readily interpretable.
References
- 1. PubChemLite - this compound (C7H4FN) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. acdlabs.com [acdlabs.com]
Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis and Discovery of 5-Ethynyl-2-fluoropyridine
The pyridine ring, a foundational heterocyclic motif, is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its ability to engage in hydrogen bonding and other non-covalent interactions has cemented its status as a "privileged scaffold" in drug discovery. The strategic introduction of fluorine atoms and ethynyl groups into this core structure can dramatically modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and target-binding affinity. This compound, a molecule at the intersection of these key structural modifications, has emerged as a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of this important compound, grounded in the principles of modern organic chemistry and tailored for researchers and professionals in drug development.
PART 1: The Synthetic Blueprint: A Retrosynthetic Analysis
While a singular, seminal publication detailing the "first" synthesis of this compound remains elusive in the chemical literature, its preparation logically follows a well-established and robust synthetic strategy: the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct and efficient route to connect a terminal alkyne to an aryl or heteroaryl halide.
A retrosynthetic analysis of this compound points to two key precursors: a 5-halo-2-fluoropyridine and a suitable acetylene equivalent. The most common and practical approach involves the coupling of 5-bromo-2-fluoropyridine with a protected alkyne, such as trimethylsilylacetylene (TMSA). The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. This leads to a two-step synthetic sequence:
-
Sonogashira Cross-Coupling: Reaction of 5-bromo-2-fluoropyridine with trimethylsilylacetylene catalyzed by a palladium complex and a copper(I) co-catalyst.
-
Deprotection: Removal of the trimethylsilyl group to unveil the terminal alkyne.
This synthetic strategy is outlined in the workflow diagram below.
Caption: Synthetic pathway for this compound.
PART 2: The Core Synthesis: A Step-by-Step Protocol
The following protocol details a reliable and scalable method for the synthesis of this compound, based on analogous procedures reported in the literature for similar compounds.
Step 1: Sonogashira Cross-Coupling of 5-Bromo-2-fluoropyridine and Trimethylsilylacetylene
Reaction Principle: This reaction proceeds via a catalytic cycle involving palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.
Experimental Protocol:
-
Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluoropyridine (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) in a 2:1 ratio by volume. Stir the mixture at room temperature until all solids have dissolved.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 2-fluoro-5-((trimethylsilyl)ethynyl)pyridine, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Deprotection of 2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine
Reaction Principle: The silicon-carbon bond of the trimethylsilyl group is readily cleaved under basic or fluoride-mediated conditions. A mild and effective method involves the use of potassium carbonate in methanol.[1]
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 2-fluoro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.
-
Base Addition: Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by column chromatography if necessary.
PART 3: Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 853909-08-7 | [2][3][4] |
| Molecular Formula | C₇H₄FN | [2] |
| Molecular Weight | 121.11 g/mol | [2] |
| Appearance | Solid or liquid | |
| IUPAC Name | This compound | [2] |
| InChIKey | VOBVNAROKVDQSV-UHFFFAOYSA-N | [2] |
| SMILES | C#CC1=CN=C(C=C1)F | [2] |
Characterization Data:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the acetylenic proton and the three aromatic protons on the pyridine ring. The coupling patterns and chemical shifts will be consistent with the assigned structure.
-
¹³C NMR spectroscopy will show seven distinct carbon signals, including those for the two sp-hybridized carbons of the alkyne and the five carbons of the fluoropyridine ring.
-
¹⁹F NMR spectroscopy will show a single resonance for the fluorine atom, with coupling to the adjacent protons.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
PART 4: Significance and Applications in Drug Discovery
The incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly enhance metabolic stability by blocking a potential site of oxidation. The ethynyl group at the 5-position serves as a versatile synthetic handle for further functionalization. It can participate in a variety of chemical transformations, including:
-
Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important pharmacophores.
-
Further Cross-Coupling Reactions: The ethynyl group can be used in subsequent Sonogashira or other cross-coupling reactions to introduce additional molecular complexity.
-
Hydrogenation: The alkyne can be selectively reduced to an alkene or alkane, providing access to a range of saturated and unsaturated derivatives.
These features make this compound a valuable building block for the synthesis of a diverse array of compounds with potential applications in various therapeutic areas, including oncology, infectious diseases, and neuroscience.
Conclusion
The synthesis of this compound, while not documented in a single "discovery" paper, is readily achievable through a robust and well-understood synthetic sequence centered around the Sonogashira cross-coupling reaction. This guide provides a detailed and practical framework for its preparation, empowering researchers to access this important building block for the development of next-generation therapeutics. The strategic combination of the fluoropyridine and ethynyl moieties in this single molecule underscores the power of rational molecular design in modern medicinal chemistry.
References
The Alkyne and the Halogen: A Technical Guide to the Chemical Properties and Reactivity of 5-Ethynyl-2-fluoropyridine
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and reactive functional groups into heterocyclic scaffolds is a cornerstone of innovation. Among these, 5-Ethynyl-2-fluoropyridine has emerged as a particularly valuable building block. Its unique bifunctional nature, possessing both a reactive terminal alkyne and a fluorine atom susceptible to nucleophilic aromatic substitution, offers a dual-pronged approach to molecular elaboration. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic manipulation of its two key reactive sites allows for the construction of complex molecular architectures with diverse applications, from potent kinase inhibitors to novel organic materials.[1][2]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄FN | --INVALID-LINK-- |
| Molecular Weight | 121.11 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |
| Boiling Point | 150.6 ± 25.0 °C (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents | --INVALID-LINK-- |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton and the three aromatic protons on the pyridine ring. The acetylenic proton will appear as a singlet, typically in the range of 3.0-3.5 ppm. The pyridine protons will exhibit characteristic coupling patterns (doublets and doublet of doublets) with chemical shifts influenced by the electron-withdrawing effects of the fluorine and ethynyl groups.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The two sp-hybridized carbons of the alkyne will resonate in the range of 70-90 ppm. The five sp²-hybridized carbons of the pyridine ring will appear in the aromatic region (110-160 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.[3][4]
Synthesis and Purification
The most common and efficient synthesis of this compound involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is typically carried out between a halo-substituted pyridine and a terminal alkyne, catalyzed by palladium and copper complexes.[5][6]
A prevalent synthetic route starts from the commercially available 5-bromo-2-fluoropyridine. This is coupled with a protected alkyne, such as ethynyltrimethylsilane, to prevent self-coupling of the terminal alkyne. The subsequent deprotection of the silyl group under mild basic conditions affords the desired this compound.[7]
Experimental Protocol: Synthesis of this compound
-
Sonogashira Coupling:
-
To a solution of 5-bromo-2-fluoropyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) are added ethynyltrimethylsilane (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
A base, typically an amine such as triethylamine or diisopropylethylamine, is added to the reaction mixture.
-
The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
-
Deprotection:
-
Once the coupling reaction is complete, the reaction mixture is cooled to room temperature.
-
A mild base, such as potassium carbonate or potassium fluoride in methanol, is added to remove the trimethylsilyl protecting group.
-
The reaction is stirred until the deprotection is complete.
-
-
Work-up and Purification:
-
The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.[8][9]
-
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional moieties: the terminal alkyne and the 2-fluoro substituent. This allows for a stepwise and controlled functionalization of the molecule.
Reactions of the Ethynyl Group
The terminal alkyne is a versatile handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions and cycloadditions.
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[10][11] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Experimental Protocol: Sonogashira Coupling with Aryl Iodides
-
To a solution of this compound (1.0 eq) and an aryl iodide (1.1 eq) in a suitable solvent (e.g., DMF/amine mixture) are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
The reaction mixture is degassed and stirred under an inert atmosphere at room temperature or elevated temperatures until the starting materials are consumed.
-
Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.[6][12]
The terminal alkyne of this compound is an excellent substrate for the Huisgen 1,3-dipolar cycloaddition with azides, a reaction that has been popularized as a prime example of "click chemistry."[13][14] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. The regioselectivity can be controlled by the choice of catalyst.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, typically catalyzed by a copper(I) species, selectively yields the 1,4-disubstituted triazole isomer.[15][16][]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts, such as [Cp*RuCl], promote the formation of the 1,5-disubstituted triazole isomer.[1][18][19][20][21]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O) is added a solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
The reaction mixture is stirred at room temperature until completion.
-
The product is isolated by filtration or extraction and can often be used without further purification.
Reactions of the 2-Fluoro Substituent
The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of a variety of nucleophiles at this position.[22][23]
The SₙAr reaction of 2-fluoropyridines is a well-established transformation. The high electronegativity of fluorine makes it an excellent leaving group in this context. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the fluoride ion.[24][25][26]
General Causality behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to facilitate the formation of the Meisenheimer intermediate.
-
Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or organic amines.
-
Temperature: The reaction temperature can be varied to control the rate of reaction. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.
Experimental Protocol: SₙAr with Amines
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO) is added an amine (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed.
-
The reaction is cooled, quenched with water, and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography.[27][28]
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a highly sought-after building block in both drug discovery and materials science.
Medicinal Chemistry
The fluorinated pyridine scaffold is a common motif in many biologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[29][30] The ethynyl group serves as a versatile linker to introduce various pharmacophores.
-
Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The ethynyl group can be used to append larger aromatic systems that occupy the hydrophobic pocket of the kinase active site. The 2-fluoro substituent can be displaced by amines to further modulate the inhibitor's properties.[31][32]
-
Antiviral Agents: The pyrimidine and pyridine scaffolds are present in many antiviral nucleoside and non-nucleoside inhibitors. The ability to functionalize both the 2- and 5-positions of the pyridine ring allows for the rapid generation of compound libraries for antiviral screening.[33][34][35][36][37]
Materials Science
The rigid, linear nature of the ethynyl-pyridine linkage makes this scaffold attractive for the construction of novel organic materials with interesting photophysical and electronic properties.
-
Organic Light-Emitting Diodes (OLEDs): Pyridine-based luminogens are of interest for their potential use in OLEDs. The extended π-conjugation that can be achieved through Sonogashira coupling can lead to materials with tunable emission properties.[38]
-
Polymers and Networks: The bifunctional nature of this compound allows for its use as a monomer in the synthesis of novel polymers and porous networks. The reactivity of both the alkyne and the fluoro group can be exploited to create cross-linked materials with high thermal stability and specific functionalities.[2]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its orthogonal reactivity, with a readily functionalizable terminal alkyne and an activated fluoro group for nucleophilic substitution, provides a robust platform for molecular diversification. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this valuable heterocyclic scaffold in their synthetic endeavors, from the development of next-generation therapeutics to the creation of advanced functional materials.
References
- 1. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 18. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. rsc.org [rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. uh-ir.tdl.org [uh-ir.tdl.org]
- 30. researchgate.net [researchgate.net]
- 31. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. purdue.edu [purdue.edu]
- 36. researchgate.net [researchgate.net]
- 37. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. beilstein-journals.org [beilstein-journals.org]
Electronic properties of 5-Ethynyl-2-fluoropyridine
An In-depth Technical Guide to the Electronic Properties of 5-Ethynyl-2-fluoropyridine
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, governed by the interplay between the electron-withdrawing fluorine atom, the π-donating/accepting ethynyl group, and the inherent aromaticity of the pyridine ring, imparts a distinct reactivity and functionality profile. This guide provides a comprehensive analysis of the electronic properties of this compound, detailing its molecular orbital landscape, electrostatic potential, and spectroscopic signatures. We bridge theoretical calculations with practical experimental protocols, offering field-proven insights for researchers aiming to leverage this molecule in novel applications, from targeted drug design to the synthesis of advanced organic materials.
Introduction: A Molecule of Strategic Importance
The pyridine scaffold is a cornerstone of pharmaceutical development, present in a multitude of approved drugs due to its ability to engage in hydrogen bonding and favorable pharmacokinetic properties. The strategic functionalization of this core ring system is a key tactic in modern drug discovery. This compound emerges as a particularly valuable intermediate, combining three critical functional motifs:
-
The Pyridine Ring: An electron-deficient aromatic heterocycle, its nitrogen atom acts as a hydrogen bond acceptor and a coordination site.
-
The Fluorine Substituent: Positioned at the C-2 position, the highly electronegative fluorine atom profoundly modulates the molecule's electronic properties through a strong inductive effect. This can enhance metabolic stability, binding affinity, and lipophilicity—critical parameters in drug design.
-
The Ethynyl Group: This terminal alkyne at the C-5 position is a versatile functional handle. It is crucial for forming carbon-carbon bonds via reactions like Sonogashira coupling and is a key participant in bioorthogonal "click" chemistry.
The confluence of these groups creates a molecule with a finely tuned electronic profile, making it a powerful building block for creating complex molecular architectures with tailored biological or material properties.
The Electronic Landscape: An Interplay of Forces
The electronic character of this compound is not merely a sum of its parts but a result of the complex interplay between inductive and resonance effects.
The fluorine atom at the C-2 position exerts a powerful electron-withdrawing inductive effect (-I), polarizing the C-F bond and decreasing electron density throughout the sigma framework of the pyridine ring. This effect makes the pyridine ring more electron-deficient than the parent compound. The nitrogen atom also contributes to this electron deficiency. Concurrently, the ethynyl group can act as a weak π-acceptor, further influencing the electron distribution within the conjugated system.
This electronic tug-of-war is critical. For instance, the fluorination of a pyridine ring can dramatically alter its binding properties, in some cases creating an electron-deficient π-hole above the ring, which can engage in non-covalent interactions that are otherwise absent.
A Technical Guide to the Solubility and Stability of 5-Ethynyl-2-fluoropyridine
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Ethynyl-2-fluoropyridine, a key building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering both theoretical insights and practical methodologies for handling and characterizing this compound.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative featuring a reactive ethynyl group and an electron-withdrawing fluorine atom.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.[1][2] The ethynyl moiety allows for its participation in a variety of coupling reactions, such as the Sonogashira coupling, and click chemistry reactions, enabling the construction of diverse molecular scaffolds.[3] The fluorine atom can significantly influence the compound's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and membrane permeability.[4] A thorough understanding of its solubility and stability is therefore paramount for its effective use in drug discovery and development pipelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various experimental and physiological environments.
| Property | Value | Source |
| Molecular Formula | C₇H₄FN | [5] |
| Molecular Weight | 121.11 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| LogP | 1.202 (Computed) | [3] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, general observations indicate its solubility in common organic solvents.[1]
General Solubility
This compound is generally expected to be soluble in a range of organic solvents due to its relatively low molecular weight and the presence of the aromatic pyridine ring.
Expected High Solubility:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Alcohols: Methanol (MeOH), Ethanol (EtOH)
Expected Lower Solubility:
-
Non-polar Solvents: Hexanes, Toluene
-
Aqueous Solutions: Solubility in water is expected to be limited due to the hydrophobic nature of the ethynyl and pyridine moieties.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Methanol, Acetonitrile)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[6]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.[6]
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.
-
Data Presentation:
The results should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | ||
| PBS (pH 7.4) | 37 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 |
Workflow for Solubility Determination:
Caption: Shake-flask method for solubility determination.
Chemical Stability Profile
Potential Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be anticipated under stress conditions.[7]
-
Hydrolysis: The 2-fluoro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly under acidic or basic conditions.[2][7] Hydrolysis would lead to the formation of 5-ethynyl-2-hydroxypyridine. The rate of hydrolysis is expected to be pH-dependent.[8][9][10][11]
-
Oxidation: The electron-rich pyridine ring and the ethynyl group are potential sites for oxidation.[7] This could result in the formation of N-oxides or cleavage of the ethynyl group.
-
Photodegradation: Aromatic compounds, especially those with unsaturated functional groups, can be susceptible to degradation upon exposure to light, particularly UV radiation.[7] Photochemical reactions could lead to polymerization or rearrangement products.
-
Polymerization: The terminal alkyne of the ethynyl group can undergo polymerization, especially in the presence of certain metals or under conditions of heat and light.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[7]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[7]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Solid compound heated at 80°C for 48 hours.
-
Photodegradation: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12][13]
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in the respective stress media. For thermal degradation, use the solid compound.
-
-
Stress Application:
-
Expose the samples to the specified stress conditions for the designated time.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the parent compound and any degradation products.
-
-
Data Interpretation:
-
Determine the percentage of degradation of this compound under each stress condition.
-
Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Workflow for Forced Degradation Studies:
Caption: Forced degradation study workflow.
Quantification and Analysis
Accurate and reliable analytical methods are essential for the quantification of this compound and its potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.[6]
Recommended HPLC Method Parameters (Starting Point)
The following parameters can serve as a starting point for developing a robust HPLC method for the analysis of this compound. Optimization will be necessary based on the specific application and instrumentation.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation
Any analytical method used for quantitative purposes must be validated according to the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and purity of this compound.
-
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[3][14] For long-term storage, refrigeration or freezing (-20 °C) is advisable.[15]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Handle in a well-ventilated area or under a fume hood.[15] Avoid inhalation of dust or vapors and contact with skin and eyes.[14]
Conclusion
This compound is a versatile building block with significant potential in drug discovery. A thorough understanding of its solubility and stability is essential for its effective application. This guide provides a framework for the systematic evaluation of these critical properties. While specific experimental data for this compound is limited in the public domain, the methodologies and principles outlined here, based on established practices for similar molecules, will enable researchers to generate the necessary data to support their research and development activities. The provided protocols for solubility determination and forced degradation studies offer a robust starting point for the comprehensive characterization of this compound.
References
- 1. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]
- 2. ossila.com [ossila.com]
- 3. chemscene.com [chemscene.com]
- 4. Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. Photostability | SGS [sgs.com]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com [carlroth.com]
An In-depth Technical Guide to Quantum Chemical Calculations for 5-Ethynyl-2-fluoropyridine
Abstract
5-Ethynyl-2-fluoropyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science due to its unique electronic properties and reactivity conferred by the pyridine ring, fluorine atom, and ethynyl group.[1][2] A profound understanding of its molecular structure, spectroscopic characteristics, and reactivity profile is paramount for its application in novel drug design and functional materials development. This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the physicochemical properties of this compound. We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shift prediction, and the simulation of electronic spectra (UV-Vis). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols for the computational investigation of this and similar molecular systems.
Introduction: The Significance of this compound
Pyridine and its derivatives are cornerstone structures in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] The introduction of a fluorine atom and an ethynyl group onto the pyridine scaffold, as in this compound, dramatically influences its electronic distribution, steric profile, and potential for intermolecular interactions. The electron-withdrawing nature of the fluorine atom and the π-system of the ethynyl group modulate the electron density of the pyridine ring, impacting its reactivity and binding affinities.[4]
Quantum chemical calculations offer a powerful, non-experimental avenue to explore the molecular landscape of such compounds.[5] By solving the Schrödinger equation, or approximations thereof, we can predict a molecule's geometry, stability, and a wide range of spectroscopic properties with remarkable accuracy.[6] This in silico approach not only complements experimental data but also provides insights that are often difficult or impossible to obtain through empirical methods alone, thereby accelerating the discovery and design process.
Theoretical Background: The Power of Density Functional Theory
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized our ability to model molecular systems.[6] Unlike wave-function-based methods, DFT is founded on the principle that the ground-state energy and all other ground-state properties of a molecule can be determined from its electron density, a function of only three spatial coordinates. This conceptual simplification leads to a highly favorable balance of computational cost and accuracy, making it the workhorse for calculations on medium to large-sized molecules.
The choice of the exchange-correlation functional and the basis set are critical decisions in any DFT calculation.[3] Functionals, such as the widely used B3LYP, approximate the complex exchange and correlation energies of the electrons.[7][8] Basis sets, like the Pople-style 6-31G(d) or the Dunning-style correlation-consistent basis sets, are sets of mathematical functions used to construct the molecular orbitals. The selection of an appropriate functional and basis set is crucial for obtaining reliable and experimentally relevant results.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust workflow for the quantum chemical investigation of this compound using DFT.
Molecular Structure Input and Optimization
-
Initial Structure Generation : The initial 3D coordinates of this compound can be generated using molecular building software or retrieved from chemical databases like PubChem.[2]
-
Geometry Optimization : A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent property calculations depend on an accurate molecular geometry.
-
Method : B3LYP
-
Basis Set : 6-311+G(d,p)
-
Rationale : The B3LYP functional provides a good balance of accuracy and computational efficiency for organic molecules.[9] The 6-311+G(d,p) basis set includes diffuse functions (+) to describe lone pairs and anions, and polarization functions (d,p) to allow for anisotropy in the electron distribution, leading to more accurate geometries.
-
Vibrational Frequency Analysis
-
Frequency Calculation : Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.
-
Verification of Minimum Energy Structure : The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of IR and Raman Spectra : The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for direct comparison with experimental spectra and aids in the assignment of vibrational modes.[10][11]
NMR Chemical Shift Prediction
-
GIAO Method : The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.
-
Calculation Protocol :
-
Method : B3LYP
-
Basis Set : 6-311+G(2d,p)
-
Rationale : Larger basis sets are generally required for accurate NMR predictions.
-
-
Referencing : The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ = σ_ref - σ_calc.[12][13]
Electronic Properties and UV-Vis Spectra Simulation
-
TD-DFT Calculation : Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[14]
-
Calculation Protocol :
-
Method : B3LYP
-
Basis Set : 6-311+G(d,p)
-
-
Analysis of Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's reactivity and the energy of its lowest-energy electronic transition.[15]
Visualizing the Computational Workflow
Caption: A schematic overview of the computational workflow for the quantum chemical analysis of this compound.
Expected Results and Data Interpretation
Optimized Molecular Geometry
The geometry optimization will yield the equilibrium structure of this compound in the gas phase. Key structural parameters to analyze include:
-
Bond Lengths : C-F, C-N, C-C, and C≡C bond lengths.
-
Bond Angles : Angles within the pyridine ring and involving the substituents.
-
Dihedral Angles : To assess the planarity of the molecule.
These calculated parameters can be compared with available crystallographic data for validation.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
|---|---|---|
| Bond Length | C2-F | Value Å |
| C5-C7 | Value Å | |
| C7≡C8 | Value Å | |
| N1-C2 | Value Å | |
| N1-C6 | Value Å | |
| Bond Angle | F-C2-N1 | Value ° |
| C4-C5-C7 | Value ° |
| | C5-C7-C8 | Value ° |
(Note: Placeholder "Value" should be replaced with actual calculation results.)
Vibrational Spectra
The calculated vibrational frequencies will correspond to the normal modes of vibration of the molecule. Key vibrational modes to identify include:
-
C-H stretching (aromatic and acetylenic)
-
C≡C stretching
-
C-F stretching
-
Pyridine ring breathing and deformation modes
The simulated IR and Raman spectra can be directly compared with experimental data to confirm the structure and aid in spectral assignment.[16]
Table 2: Selected Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
|---|---|---|---|
| C≡C stretch | Value | Value | Value |
| C-F stretch | Value | Value | Value |
| Ring breathing | Value | Value | Value |
(Note: Placeholder "Value" should be replaced with actual calculation results.)
NMR Spectra
The calculated chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei will provide a detailed picture of the electronic environment around each atom.[17][18] These predictions are invaluable for interpreting experimental NMR spectra, especially for complex molecules where signal assignment can be challenging.
Table 3: Predicted NMR Chemical Shifts (ppm) Referenced to TMS
| Nucleus | Atom Position | Calculated Chemical Shift (δ) |
|---|---|---|
| ¹H | H3 | Value |
| H4 | Value | |
| H6 | Value | |
| H8 | Value | |
| ¹³C | C2 | Value |
| C3 | Value | |
| C4 | Value | |
| C5 | Value | |
| C6 | Value | |
| C7 | Value |
| | C8 | Value |
(Note: Placeholder "Value" should be replaced with actual calculation results.)
Electronic Properties and UV-Vis Spectrum
The TD-DFT calculations will provide the energies and characteristics of the electronic transitions.
Caption: A simplified diagram illustrating the HOMO-LUMO transition, which is fundamental to the UV-Vis spectrum.
The simulated UV-Vis spectrum will show absorption bands corresponding to these transitions. Analysis of the molecular orbitals involved in the main transitions (e.g., HOMO to LUMO) reveals the nature of the electronic excitation (e.g., π → π*).[19][20]
Table 4: Predicted Electronic Transitions
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S₀ → S₁ | Value | Value | HOMO → LUMO (X%) |
| S₀ → S₂ | Value | Value | HOMO-1 → LUMO (Y%) |
(Note: Placeholder "Value" should be replaced with actual calculation results.)
Conclusion
Quantum chemical calculations, particularly those based on Density Functional Theory, provide a robust and insightful toolkit for the comprehensive characterization of this compound. By following the protocols outlined in this guide, researchers can obtain accurate predictions of its geometry, vibrational and electronic spectra, and NMR properties. This computational data, when integrated with experimental findings, will facilitate a deeper understanding of its structure-property relationships and guide the rational design of new molecules for applications in drug discovery and materials science.
References
- 1. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]
- 6. benchchem.com [benchchem.com]
- 7. ijert.org [ijert.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 16. researchgate.net [researchgate.net]
- 17. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
Exploring the chemical space of 5-Ethynyl-2-fluoropyridine analogs
An In-Depth Technical Guide: Exploring the Chemical Space of 5-Ethynyl-2-fluoropyridine Analogs: A Guide for Synthetic and Medicinal Chemists
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The this compound core represents a particularly valuable building block, combining the advantageous electronic properties of a fluorinated pyridine ring with the versatile reactivity of a terminal alkyne. This guide provides a comprehensive overview of the synthetic strategies used to explore the chemical space of its analogs, focusing on robust and widely applicable methodologies. We will delve into the causality behind experimental choices, provide detailed protocols for key reactions, and discuss the potential applications of the resulting compound libraries in drug discovery and chemical biology.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a privileged structure in drug development, present in numerous approved pharmaceuticals.[1] Its functionalization with a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[2][3] The fluorine atom at the 2-position of the pyridine ring acts as a powerful electron-withdrawing group, modulating the pKa of the pyridine nitrogen and influencing drug-receptor interactions.[1]
The ethynyl group at the 5-position serves as a versatile and reactive handle.[4] Its linear geometry and sp-hybridized carbons allow for the directional extension of the molecule, while its rich chemistry provides access to a vast array of derivatives. This combination of a fluorinated aromatic core and a reactive alkyne makes this compound (IUPAC Name: this compound) an exceptional starting point for generating diverse molecular architectures.[5][6]
This guide outlines the primary synthetic pathways to leverage the reactivity of this scaffold, enabling researchers to systematically explore its chemical space.
Caption: General workflow for exploring the chemical space of this compound.
Core Synthetic Methodologies
The terminal alkyne is the primary site of reactivity. The two most powerful and widely used transformations for its functionalization are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It is exceptionally useful in drug discovery for synthesizing complex molecules under mild conditions, tolerating a wide range of functional groups.[8][9] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[7]
Causality Behind the Method: The choice of the Sonogashira coupling is dictated by its efficiency and functional group tolerance. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, enabling the key transmetalation step. This dual catalytic system allows the reaction to proceed at or near room temperature, preserving sensitive functional groups elsewhere in the molecule.[7][10]
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/heteroaryl halide (1.0 equiv), this compound (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv).
-
Solvent Addition: Add degassed solvent, typically a mixture of an amine base like triethylamine (Et₃N) and a co-solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A common ratio is 2:1 THF/Et₃N.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 2-16 hours.[10]
-
Workup: Once the starting material is consumed, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
[3+2] Azide-Alkyne Cycloaddition (Click Chemistry)
The Huisgen [3+2] cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[11] The copper(I)-catalyzed version (CuAAC) is exceptionally efficient, proceeds under mild, often aqueous conditions, and is bioorthogonal, meaning its components do not react with biological functional groups.[11] This makes it an ideal strategy for creating complex molecules, including bioconjugates and potential drug candidates.[12]
Causality Behind the Method: The choice of CuAAC is driven by its reliability, high yield, and stereospecificity, producing only the 1,4-disubstituted triazole isomer. The reaction's bioorthogonality is critical when synthesizing biochemical probes or labeling biological systems, as demonstrated by the widespread use of the structurally similar 5-ethynyl-2'-deoxyuridine (EdU) for tracking DNA synthesis.[11][13] The triazole ring formed is not just a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often contributing favorably to the biological activity of the final compound.
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC).
Experimental Protocol: General Procedure for CuAAC Reaction
-
Preparation: In a vial, dissolve this compound (1.0 equiv) and the desired organic azide (1.0 equiv) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: Add sodium ascorbate (0.2 equiv) from a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid, often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product can be purified by silica gel chromatography or recrystallization to afford the pure triazole analog.
Data Presentation: Exploring Structure-Activity Relationships (SAR)
Systematic modification of the this compound core using the described methodologies allows for the construction of compound libraries for SAR studies. The following table provides an illustrative example of how data for a series of analogs targeting a hypothetical kinase could be presented.
| Compound ID | Modification Strategy | R-Group (from R-X or R-N₃) | Molecular Weight | Kinase Inhibition (IC₅₀, nM) |
| CORE-001 | - | - | 121.11 | >10,000 |
| SON-001 | Sonogashira | Phenyl | 197.21 | 850 |
| SON-002 | Sonogashira | 4-Methoxyphenyl | 227.24 | 425 |
| SON-003 | Sonogashira | 3-Aminophenyl | 212.23 | 150 |
| CLK-001 | Click Chemistry | Benzyl | 254.26 | 1200 |
| CLK-002 | Click Chemistry | 2-Hydroxyethyl | 208.19 | 950 |
| CLK-003 | Click Chemistry | Carboxymethyl | 222.18 | 730 |
This data is illustrative and for demonstration purposes only.
Conclusion and Future Outlook
The this compound scaffold is a powerful platform for the discovery of novel chemical entities. Its inherent properties, derived from the fluorinated pyridine ring, combined with the synthetic versatility of the ethynyl group, provide unparalleled access to a diverse and functionally rich chemical space. The Sonogashira coupling and azide-alkyne cycloaddition are primary, field-proven methods for elaborating this core, enabling the rapid generation of analogs for evaluation in drug discovery, chemical biology, and materials science. As synthetic methodologies continue to advance, the potential to create even more complex and potent molecules from this valuable starting material will undoubtedly expand, solidifying its role as a key building block in modern chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]
- 5. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H4FN) [pubchemlite.lcsb.uni.lu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. salic.med.harvard.edu [salic.med.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Note: Sonogashira Coupling Protocol using 5-Ethynyl-2-fluoropyridine
For: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3] This application note provides a detailed protocol for the Sonogashira coupling of 5-Ethynyl-2-fluoropyridine with an aryl halide. The presence of the fluoropyridine moiety is of particular interest in medicinal chemistry, as the fluorine atom can significantly influence the compound's metabolic stability, binding affinity, and pharmacokinetic properties.
Mechanistic Overview: The Role of Catalysts and Base
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[1][4]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. The base is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct formed during the reaction.[5]
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting palladium-alkynyl complex subsequently undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.[4]
The choice of base, solvent, and catalyst system is critical for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling).[5] While amine bases like triethylamine or diisopropylamine are commonly used and can also serve as the solvent, inorganic bases in conjunction with aprotic solvents can also be effective.[1][6]
Experimental Protocol
This protocol details the Sonogashira coupling of this compound with a generic aryl iodide. The reactivity of the aryl halide partner generally follows the trend: I > OTf > Br > Cl.[4][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| Aryl Iodide | ≥98% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 99% | Commercially Available | Air and moisture sensitive. |
| Copper(I) Iodide (CuI) | 99.5% | Commercially Available | Light sensitive. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Store under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | Store under inert gas. |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | ||
| Brine (saturated aqueous NaCl) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | ||
| Celite® | Commercially Available | ||
| Silica gel | For column chromatography | Commercially Available | |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | HPLC grade | Commercially Available |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Step-by-Step Procedure
Reaction Setup
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 equiv.), this compound (1.2 equiv.), and Copper(I) Iodide (CuI, 0.05 equiv.).
-
Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Add anhydrous Tetrahydrofuran (THF) and anhydrous Triethylamine (Et₃N) via syringe. A typical solvent ratio is 2:1 THF to Et₃N. The final concentration of the aryl iodide should be approximately 0.1 M.
Reaction Execution
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 2-4 hours, although reaction times may vary depending on the specific aryl halide used.
Work-up and Purification
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and inorganic salts.[8] Wash the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[8][9]
Visualization of the Process
Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Experimental Workflow
Caption: A streamlined workflow for the Sonogashira coupling of this compound.
Causality and Optimization
-
Inert Atmosphere: The Pd(0) catalyst is susceptible to oxidation, which would render it inactive. Maintaining an inert atmosphere is therefore critical for a successful reaction.
-
Choice of Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the alkyne and as a solvent.[1] Its basicity is sufficient to facilitate the formation of the copper acetylide without causing unwanted side reactions. Other amine bases or even inorganic bases like K₂CO₃ can also be employed, which may require adjusting the solvent system.[1][5]
-
Copper Co-catalyst: The copper(I) salt significantly accelerates the reaction, allowing it to proceed under mild conditions, often at room temperature.[1] However, in some cases, copper-free Sonogashira protocols are employed to avoid the formation of alkyne homocoupling byproducts.[1]
-
Solvent Selection: The choice of solvent can influence reaction rates and yields.[10] Aprotic solvents like THF, DMF, or dioxane are commonly used.[1][6] The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic intermediates.[10]
-
Reactivity of 2-Fluoropyridines: The fluorine atom at the 2-position of the pyridine ring is an electron-withdrawing group, which can influence the electronic properties of the molecule. In the context of cross-coupling reactions, this can affect the reactivity of the C-H bond of the alkyne. 2-Fluoropyridines are known to be more reactive towards nucleophilic aromatic substitution than their chloro-analogs, a property that can be exploited in subsequent functionalization steps.[11]
Trustworthiness and Self-Validation
The protocol described is a well-established and robust method for Sonogashira coupling. The progress of the reaction can be easily monitored by TLC, providing a straightforward way to validate the reaction's progression and completion. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The expected outcome is the formation of the desired C-C bond with a high yield, provided that the reagents are of good quality and the reaction is performed under the specified anhydrous and anaerobic conditions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. thalesnano.com [thalesnano.com]
- 10. books.lucp.net [books.lucp.net]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynyl-2-fluoropyridine
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing the CuAAC reaction with 5-Ethynyl-2-fluoropyridine. This particular substrate is of significant interest in pharmaceutical research due to the unique physicochemical properties imparted by the fluoropyridine moiety, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer in-depth troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Significance of this compound in CuAAC Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, and its fluorination represents a key strategy in modern drug design.[5] The incorporation of a fluorine atom can modulate electronic properties, pKa, lipophilicity, and metabolic stability.[4] this compound serves as a versatile building block, allowing for its conjugation to a wide array of molecules (peptides, small molecules, biomacromolecules, etc.) via the CuAAC reaction. The resulting triazole linker is not merely a passive spacer; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole interactions, further influencing the biological activity of the final conjugate.
The electron-withdrawing nature of the 2-fluoropyridine ring system is expected to influence the reactivity of the terminal alkyne. While electron-poor alkynes have been shown to react slightly slower in some instances, they are generally efficient substrates in CuAAC reactions.[7] This guide will provide the necessary protocols to effectively manage the reactivity of this important building block.
Mechanistic Overview of the CuAAC Reaction
The CuAAC reaction is not a true concerted 1,3-dipolar cycloaddition but rather a stepwise process involving copper acetylide intermediates.[1][8] This catalytic cycle is responsible for the reaction's high rate acceleration (107 to 108-fold over the uncatalyzed thermal reaction) and its exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1]
The key steps in the catalytic cycle are:
-
Formation of a Copper(I) Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne (this compound) to form a π-complex, which then deprotonates the alkyne to form a copper(I) acetylide.
-
Coordination of the Azide: The organic azide coordinates to the copper acetylide. Mechanistic studies suggest the involvement of a dinuclear copper intermediate which facilitates the activation of the azide.
-
Cycloaddition: A six-membered copper metallacycle is formed.[1]
-
Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.
Below is a diagram illustrating the generally accepted catalytic cycle for the CuAAC reaction.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
This section provides a detailed, step-by-step protocol for the CuAAC reaction of this compound with a generic organic azide.
Materials and Reagents
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecule conjugations or low concentration reactions)
-
Solvent: A 1:1 mixture of t-butanol and water is a robust choice for a wide range of substrates. Other solvent systems like DMSO/water or DMF/water can also be effective.
-
Deionized Water
-
Nitrogen or Argon gas for deoxygenation
Catalyst and Reagent Stock Solution Preparation
-
Copper(II) Sulfate Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
Sodium Ascorbate Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of deionized water. Crucially, this solution must be prepared fresh before each use , as it is susceptible to air oxidation.[9]
-
THPTA Ligand Solution (50 mM, Optional): Dissolve 21.7 mg of THPTA in 1.0 mL of deionized water. The use of a ligand like THPTA is highly recommended as it stabilizes the active Cu(I) species, prevents oxidation, and accelerates the reaction.[8][10][11]
Step-by-Step Reaction Protocol
This protocol is based on a 0.5 mmol scale.
-
Reactant Preparation: In a suitable reaction vessel (e.g., a 10 mL round-bottom flask or a vial with a magnetic stir bar), dissolve this compound (60.6 mg, 0.5 mmol, 1.0 equiv.) and the organic azide (e.g., Benzyl Azide, 66.6 mg, 0.5 mmol, 1.0 equiv.) in 2.5 mL of t-butanol.
-
Solvent Addition: Add 2.5 mL of deionized water to the reaction mixture.
-
Deoxygenation: Vigorously bubble nitrogen or argon gas through the solution for 10-15 minutes to remove dissolved oxygen. Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, leading to low yields and promoting the formation of alkyne homocoupling (Glaser coupling) byproducts.[9][12]
-
Catalyst Addition: While maintaining a positive inert gas atmosphere, add the catalyst components in the following order:
-
Add the Copper(II) Sulfate solution (125 µL, 0.0025 mmol, 0.5 mol%).
-
(Optional but Recommended) Add the THPTA ligand solution (125 µL, 0.00625 mmol, 1.25 mol%). A 5:1 ligand-to-copper ratio is often recommended to protect the catalyst.[9][13]
-
Add the freshly prepared Sodium Ascorbate solution (250 µL, 0.025 mmol, 5 mol%). The solution may turn a faint yellow or orange, which is normal.
-
-
Reaction Monitoring: Seal the vessel and stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours, but may require longer for sterically hindered or less reactive substrates.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with 10 mL of water and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The resulting triazole may chelate copper, which can sometimes be removed by washing the organic solution with an aqueous solution of EDTA or by precipitating the copper with sodium sulfide.[12][14]
-
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Alkyne:Azide Stoichiometry | 1:1 to 1:1.2 | A slight excess of one reagent can drive the reaction to completion. |
| Solvent System | t-BuOH/H₂O (1:1) | Excellent for a wide range of substrate polarities. |
| Catalyst Loading (CuSO₄) | 0.5 - 5 mol% | Lower loadings are often sufficient, minimizing copper contamination. |
| Reducing Agent (NaAsc) | 5 - 10 mol% | Ensures complete reduction of Cu(II) to Cu(I). |
| Ligand:Copper Ratio (THPTA) | 1:1 to 5:1 | Stabilizes Cu(I) and accelerates the reaction.[9][11] |
| Temperature | Room Temperature | Mild conditions are a hallmark of click chemistry. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inactivation: Oxidation of Cu(I) to Cu(II). | Ensure thorough deoxygenation of the reaction mixture. Use freshly prepared sodium ascorbate solution.[9] Increase the ligand-to-copper ratio. |
| Poor Reagent Quality: Impure starting materials. | Purify the alkyne and azide before use. Confirm the integrity of the azide, as they can be unstable. | |
| Inhibitory Components: Buffers like Tris can chelate copper. | Use non-chelating buffers like HEPES or phosphate if conducting the reaction in a buffered system.[9] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): Dimerization of this compound. | This is an oxygen-dependent side reaction.[12] Improve deoxygenation. Use a slight excess of sodium ascorbate and an accelerating ligand like THPTA.[12] |
| Difficulty in Purification | Copper Contamination: The triazole product chelates copper ions. | Wash the organic extract with a dilute aqueous solution of EDTA. Alternatively, pass the crude product through a short plug of silica gel. Precipitation of copper sulfide (CuS) with Na₂S can also be effective.[12] |
Logical Workflow for Protocol Optimization
For novel or challenging substrates, a systematic approach to optimization is recommended. The following workflow can guide this process.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
Synthesis of 1,2,3-Triazoles from 5-Ethynyl-2-fluoropyridine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles utilizing 5-ethynyl-2-fluoropyridine as a key building block. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of fluorinated pyridine-containing triazoles.
Introduction: The Significance of Fluorinated Pyridyl-Triazoles in Medicinal Chemistry
The 1,2,3-triazole core is a highly valued scaffold in medicinal chemistry due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] The incorporation of a fluorine atom and a pyridine ring can further enhance the pharmacological properties of these molecules. Fluorine substitution is known to improve metabolic stability, binding affinity, and lipophilicity, while the pyridine moiety can modulate solubility and provide an additional site for hydrogen bonding interactions.[3][4] The 2-fluoropyridine group, in particular, offers a unique electronic profile that can influence the reactivity of the alkyne and the biological activity of the final triazole product.
This guide will explore two powerful catalytic methods for the synthesis of 1,2,3-triazoles from this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the regioselective synthesis of 1,4-disubstituted triazoles, and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the synthesis of their 1,5-disubstituted counterparts.
Strategic Overview: Regioselective Synthesis of Triazole Isomers
The choice of catalyst is paramount in determining the regiochemical outcome of the azide-alkyne cycloaddition. This section will delve into the mechanistic rationale behind the selectivity of CuAAC and RuAAC reactions, providing a foundational understanding for the experimental protocols that follow.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Disubstituted Triazoles
The CuAAC reaction, a cornerstone of "click chemistry," proceeds via a stepwise mechanism that reliably yields the 1,4-disubstituted triazole isomer.[5] The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with the azide at its terminal nitrogen atom, leading to a six-membered copper-containing ring that, after rearrangement and protonation, affords the stable 1,4-disubstituted 1,2,3-triazole.[5]
Figure 1: Simplified workflow for the CuAAC reaction.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Disubstituted Isomers
In contrast to the CuAAC reaction, the RuAAC reaction provides regioselective access to 1,5-disubstituted 1,2,3-triazoles.[6][7] The mechanism is believed to involve the formation of a ruthenium-acetylide π-complex, which then undergoes oxidative coupling with the azide to form a six-membered ruthenacycle intermediate.[6] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product.[6]
References
- 1. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. 1,2,3-Triazole Tethered Hybrid Capsaicinoids as Antiproliferative Agents Active against Lung Cancer Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbr.com.pk [ijbr.com.pk]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
5-Ethynyl-2-fluoropyridine: A Strategic Building Block for Potent and Selective Kinase Inhibitors
Introduction: The Emerging Role of Fluorinated Pyridines in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of highly potent and selective kinase inhibitors remains a cornerstone of targeted therapy development. Protein kinases, with over 500 members in the human kinome, play pivotal roles in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The strategic incorporation of unique chemical moieties that can exploit the subtle differences in the ATP-binding sites of these enzymes is paramount. Among the privileged scaffolds in this endeavor, substituted pyridines have garnered significant attention. This application note delves into the utility of 5-ethynyl-2-fluoropyridine , a versatile and increasingly important building block in the design and synthesis of next-generation kinase inhibitors.
The unique electronic properties conferred by the fluorine atom and the synthetic versatility of the ethynyl group make this molecule a powerful tool for medicinal chemists. The electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, influencing hydrogen bonding interactions within the kinase hinge region, a critical determinant of inhibitor binding.[1] Simultaneously, the terminal alkyne provides a reactive handle for the facile introduction of diverse molecular complexity through robust and well-established cross-coupling methodologies, such as the Sonogashira reaction.[2][3]
This guide will provide a comprehensive overview of the application of this compound, with a specific focus on its role in the synthesis of Fedratinib, a potent and selective inhibitor of Janus kinase 2 (JAK2). We will explore the underlying design principles, provide detailed synthetic protocols, and discuss the biological evaluation of the resulting inhibitors, offering researchers a practical and in-depth resource for their drug discovery efforts.
Physicochemical Properties and Design Rationale
The judicious selection of building blocks is critical in the design of effective kinase inhibitors. This compound offers a compelling combination of features that address key aspects of drug design:
| Property | Value | Source |
| Molecular Formula | C₇H₄FN | --INVALID-LINK-- |
| Molecular Weight | 121.11 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents | --INVALID-LINK-- |
The Role of the 2-Fluoropyridine Moiety:
The incorporation of a fluorine atom at the 2-position of the pyridine ring is a strategic choice in kinase inhibitor design. Fluorine's high electronegativity can significantly impact the electronic distribution within the aromatic ring, influencing key molecular interactions.[1] Specifically, it can lower the basicity of the pyridine nitrogen, which often acts as a hydrogen bond acceptor with the backbone amide protons of the kinase hinge region. This modulation can fine-tune the strength of this critical interaction, contributing to both potency and selectivity.[4]
The Versatility of the Ethynyl Group:
The ethynyl group at the 5-position serves as a versatile synthetic handle. Its linear geometry allows it to act as a rigid linker, projecting appended functionalities into specific regions of the kinase active site. The terminal alkyne is particularly amenable to the Sonogashira cross-coupling reaction, a powerful palladium- and copper-catalyzed method for forming carbon-carbon bonds with aryl or vinyl halides.[2][3] This reaction is known for its high efficiency and broad functional group tolerance, making it an ideal tool for late-stage diversification in a drug discovery program.
Application Showcase: Synthesis of Fedratinib, a Selective JAK2 Inhibitor
A prime example of the utility of this compound is in the synthesis of Fedratinib (TG101348) , an orally bioavailable, selective inhibitor of Janus kinase 2 (JAK2).[5] Dysregulation of the JAK-STAT signaling pathway, particularly through mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs) such as myelofibrosis.[4][6] Fedratinib has been approved for the treatment of these conditions, highlighting the clinical relevance of this synthetic approach.[7]
The synthesis of a key intermediate for Fedratinib involves the Sonogashira coupling of this compound with an appropriately substituted aryl halide. This reaction efficiently constructs the core scaffold of the inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 4-((2-Fluoropyridin-5-yl)ethynyl)-N-(tert-butyl)benzenesulfonamide (Fedratinib Intermediate)
This protocol details the Sonogashira cross-coupling reaction between this compound and 4-bromo-N-(tert-butyl)benzenesulfonamide.
Materials:
-
This compound
-
4-Bromo-N-(tert-butyl)benzenesulfonamide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of 4-bromo-N-(tert-butyl)benzenesulfonamide (1.1 eq) in a mixture of THF and Et₃N (e.g., 4:2 mL ratio), add Pd(PPh₃)₄ (0.15 eq) and CuI (0.3 eq).[2]
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Protocol 2: In Vitro Kinase Assay for JAK2 Inhibition
This protocol provides a general method for evaluating the inhibitory activity of compounds against the JAK2 kinase using a luminescence-based assay.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer
-
Kinase-Glo® Max Luminescence Kinase Assay kit
-
Test compound (e.g., Fedratinib) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the JAK2 enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathway Context
Fedratinib functions as an ATP-competitive inhibitor of JAK2. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune response.[8] In myeloproliferative neoplasms, a common mutation (V617F) in the pseudokinase domain of JAK2 leads to its constitutive activation, resulting in uncontrolled cell proliferation and the clinical manifestations of the disease.[4][6]
By binding to the ATP pocket of JAK2, Fedratinib prevents the phosphorylation and activation of downstream STAT proteins (STAT3 and STAT5), thereby inhibiting the aberrant signaling that drives the proliferation of malignant cells.[9] This leads to a reduction in splenomegaly, alleviation of constitutional symptoms, and improved blood counts in patients with myelofibrosis.[7][9]
Biological Data and Performance
The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Fedratinib has demonstrated high potency and selectivity for JAK2 over other members of the JAK family.
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK2 | Reference |
| JAK2 | ~3 | - | [10] |
| JAK2 (V617F) | ~3 | - | [10] |
| FLT3 | ~15 | ~5-fold | [10] |
| JAK1 | ~105 | ~35-fold | [11] |
| TYK2 | ~405 | ~135-fold | [11] |
| JAK3 | >1000 | >333-fold | [11] |
These data underscore the preferential inhibition of JAK2 by Fedratinib, which is a desirable characteristic to minimize off-target effects, such as the immunosuppression associated with JAK3 inhibition.[4]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[2] It is classified as a flammable liquid and vapor and can cause skin and serious eye irritation. --INVALID-LINK-- It may also cause respiratory irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound has established itself as a valuable building block in the synthesis of kinase inhibitors, exemplified by its successful application in the development of the JAK2 inhibitor Fedratinib. Its unique combination of a tunable fluoropyridine moiety for hinge binding and a versatile ethynyl group for synthetic elaboration via Sonogashira coupling provides a powerful platform for medicinal chemists. The detailed protocols and mechanistic insights provided in this application note aim to equip researchers with the knowledge to effectively utilize this reagent in their own drug discovery programs, paving the way for the development of novel and effective targeted therapies.
References
- 1. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Ethynyl-2-fluoropyridine in PET Imaging Probe Synthesis
Abstract
The development of highly specific and easily prepared radiotracers is paramount to the advancement of Positron Emission Tomography (PET) as a leading molecular imaging modality. [¹⁸F]Fluorine-18 is the radionuclide of choice for many applications due to its near-ideal physical and nuclear characteristics.[1][2][3] However, the direct radiofluorination of complex, sensitive biomolecules is often challenging. This has led to the widespread adoption of prosthetic groups—small, reactive molecules that are first radiolabeled with ¹⁸F and then conjugated to a target vector. This guide provides a detailed examination of 5-ethynyl-2-fluoropyridine ([¹⁸F]FPy5yne), a highly versatile prosthetic group, and its application in the synthesis of PET probes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We present the scientific rationale, detailed experimental protocols, and quality control measures for researchers, scientists, and drug development professionals.
The Strategic Advantage of the [¹⁸F]Fluoropyridinyl Synthon
The clinical and research utility of PET imaging is fundamentally dependent on the availability of diverse, high-quality radiotracers.[4] Fluorine-18 offers a compelling combination of a 109.8-minute half-life, which allows for multi-step synthesis and distribution, and low positron energy (635 keV), which results in high-resolution images.[1][3]
The challenge in ¹⁸F-radiochemistry lies in incorporating the [¹⁸F]fluoride ion into large, thermally sensitive molecules like peptides, antibodies, or oligonucleotides under conditions that preserve their biological activity. Prosthetic groups, or synthons, provide an elegant solution by separating the harsh radiofluorination step from the conjugation to the target biomolecule.[5][6]
Why this compound?
This compound has emerged as a superior prosthetic group for several key reasons:
-
Efficient Radiolabeling: The pyridine ring is an electron-deficient heteroaromatic system. This electronic property significantly activates the C2 position for nucleophilic aromatic substitution (SₙAr). A suitable leaving group (e.g., nitro, trimethylammonium) at this position can be readily displaced by no-carrier-added [¹⁸F]fluoride with high radiochemical yield and purity.[2][7][8]
-
Versatile "Click" Chemistry Handle: The terminal alkyne (ethynyl) functionality is the key to its broad applicability. It is a stable, yet highly reactive, partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9] This "click" reaction is renowned for its speed, high selectivity, bioorthogonality, and mild, often aqueous, reaction conditions, making it ideal for conjugating the radiolabeled synthon to azide-modified biomolecules.[][11][12]
-
In Vivo Stability: The resulting carbon-fluorine bond on the pyridine ring is exceptionally strong, which minimizes in vivo defluorination and subsequent uptake of free [¹⁸F]fluoride in the bones, a common issue that can degrade image quality.[1]
Protocol I: Automated Radiosynthesis of [¹⁸F]this compound ([¹⁸F]FPy5yne)
This protocol describes a typical automated synthesis process. The causality behind each step is critical: water must be rigorously excluded from the nucleophilic substitution reaction, as it solvates the [¹⁸F]fluoride ion and drastically reduces its nucleophilicity.
Materials and Equipment
-
Precursor: 5-Ethynyl-2-nitropyridine or N,N,N-trimethyl-5-ethynylpyridin-2-aminium triflate. The trimethylammonium salt is often preferred as it is a superior leaving group, enabling milder reaction conditions.[7]
-
[¹⁸F]Fluoride: Produced from a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in [¹⁸O]H₂O.[4]
-
Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN, anhydrous), Dimethyl Sulfoxide (DMSO, anhydrous), Water for Injection, Ethanol (USP).
-
Hardware: Automated radiosynthesis module (e.g., ELIXYS, Synthra), Sep-Pak QMA Light and C18 Plus cartridges, semi-preparative HPLC system with C18 column, radiation detectors.
Step-by-Step Methodology
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced aqueous [¹⁸F]fluoride solution onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge. This selectively traps the [¹⁸F]F⁻ ions.
-
Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (26 µmol) and K₂CO₃ (13 µmol) in a mixture of acetonitrile (2 mL) and water (85 µL).[13] The K₂₂₂ acts as a phase-transfer catalyst, forming a complex with the potassium ion (K⁺) that enhances the solubility and reactivity of the "naked" [¹⁸F]fluoride in the organic solvent.[7]
-
-
Azeotropic Drying:
-
Heat the reaction vessel to 120-140°C under a stream of nitrogen or helium.[13] This removes the water and residual acetonitrile via azeotropic distillation. Perform this step two to three times with additions of anhydrous acetonitrile to ensure the [¹⁸F]F⁻/K⁺/K₂₂₂ complex is completely dry.
-
-
Nucleophilic Heteroaromatic Substitution:
-
Dissolve the labeling precursor (e.g., 5-10 mg of 5-ethynyl-2-nitropyridine) in 1 mL of anhydrous DMSO.
-
Add the precursor solution to the dried radioactive complex in the reaction vessel.
-
Heat the mixture at 120–150°C for 10–15 minutes.[7] The high temperature provides the activation energy for the SₙAr reaction.
-
-
Purification of [¹⁸F]FPy5yne:
-
After cooling, quench the reaction with 4-5 mL of water/acetonitrile mixture.
-
Load the crude reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute using an isocratic or gradient mobile phase (e.g., 40-60% acetonitrile in water) to separate the desired [¹⁸F]FPy5yne from unreacted precursor and byproducts.
-
Collect the radioactive peak corresponding to the product, identified by comparing its retention time to a non-radioactive standard.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water and pass it through a C18 Plus SPE cartridge. The product will be retained on the cartridge while the aqueous HPLC solvent passes through.
-
Wash the cartridge with water to remove any residual salts.
-
Elute the final product, [¹⁸F]FPy5yne, from the cartridge with a small volume (0.5-1.0 mL) of ethanol (USP) and dilute with sterile saline for the subsequent conjugation step.
-
Protocol II: CuAAC "Click" Conjugation to an Azide-Modified Peptide
This protocol details the conjugation of the purified [¹⁸F]FPy5yne to a model azide-functionalized biomolecule (e.g., Azido-c(RGDyK) peptide for imaging integrin expression). The reaction's success hinges on the efficient in situ generation of the catalytically active Cu(I) species.[14]
Materials
-
[¹⁸F]FPy5yne: Purified and formulated as described in Protocol I.
-
Target Molecule: Azide-functionalized peptide (e.g., 1-2 mg) dissolved in phosphate-buffered saline (PBS).
-
Catalyst System:
-
Copper (II) Sulfate (CuSO₄) solution (10 mM in water).
-
Sodium Ascorbate solution (50 mM in water, freshly prepared). Sodium ascorbate acts as the reducing agent to convert Cu(II) to the active Cu(I) state.[12]
-
Optional but Recommended: Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO). TBTA is a ligand that stabilizes the Cu(I) oxidation state, preventing disproportionation and oxidative coupling, thereby improving reaction efficiency.[11]
-
Step-by-Step Methodology
-
Reaction Assembly:
-
In a sterile reaction vial, add the azide-functionalized peptide solution.
-
Add the formulated [¹⁸F]FPy5yne solution (containing 50-500 MBq of activity).
-
Add the CuSO₄ solution followed by the TBTA solution (if used).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The total reaction volume is typically kept low (200-500 µL) to maintain high reactant concentrations.
-
-
Incubation:
-
Gently vortex the vial.
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37°C) for 15-20 minutes. The mild conditions are a hallmark of click chemistry and are crucial for preserving the peptide's integrity.[9]
-
-
Purification of the Final PET Probe:
-
The final ¹⁸F-labeled peptide must be purified from unreacted [¹⁸F]FPy5yne and the copper catalyst.
-
This is most commonly achieved using analytical or semi-preparative HPLC, which provides excellent separation.
-
Alternatively, for some applications, a C18 SPE cartridge can be used. The labeled peptide will be retained, while the more polar unreacted synthon and catalyst components can be washed away. The final product is then eluted with an ethanol/water mixture.
-
-
Final Formulation:
-
If purified by HPLC, the collected fraction is reformulated into a physiologically compatible buffer (e.g., sterile saline with a small percentage of ethanol) using an SPE cartridge, as described in Protocol I, Step 5.
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial for quality control testing.
-
Quality Control: A Self-Validating System
Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the final PET probe before any in vivo use.[15] These tests form a self-validating system, confirming the success of the synthesis and purification protocols.
| QC Parameter | Methodology | Acceptance Criteria | Rationale |
| Identity | Analytical Radio-HPLC | The retention time of the main radioactive peak must match that of a co-injected, authenticated non-radioactive standard. | Confirms that the radioactive product has the correct chemical structure.[13][16] |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC, Radio-TLC | > 95% of total radioactivity must be in the form of the desired product. | Ensures that radioactive impurities, which could interfere with imaging or cause unwanted biological effects, are minimized.[17][18] |
| Molar Activity (Aₘ) | HPLC with calibrated UV detector to quantify mass; calibrated dose calibrator to quantify radioactivity. | Typically > 40 GBq/µmol (or > 1 Ci/µmol). | High molar activity is critical for imaging low-density targets (e.g., receptors) without administering a pharmacologically active mass dose.[4][18] |
| Residual Solvents | Gas Chromatography (GC) | Must be below USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). | Ensures patient safety by limiting exposure to potentially toxic organic solvents used during synthesis. |
| pH | pH meter or validated pH strips | Between 4.5 and 7.5. | Ensures the final formulation is physiologically compatible and safe for intravenous injection. |
| Sterility & Endotoxins | Standard microbiology tests | Must be sterile and pass the bacterial endotoxin test (LAL test). | A critical safety measure to prevent infection and pyrogenic reactions in the recipient. |
Conclusion
This compound is a powerful and reliable prosthetic group for the development of ¹⁸F-labeled PET imaging probes. Its straightforward, high-yield radiosynthesis via nucleophilic substitution, combined with the exceptional efficiency and mild conditions of CuAAC click chemistry, provides a robust platform for labeling a vast array of sensitive biomolecules. The protocols and validation methods outlined in this guide offer a comprehensive framework for researchers to successfully implement this technology, accelerating the discovery and development of novel PET radiopharmaceuticals for basic research and clinical applications.
References
- 1. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of the Prosthetic Group on the Pharmacologic Properties of 18F-labeled Rhodamine B, a Potential Myocardial Perfusion Agent for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of a [18F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Bioconjugation Using 5-Ethynyl-2-fluoropyridine via Copper-Catalyzed Click Chemistry
Introduction: A Novel Tool for Precision Bioconjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern bioconjugation, prized for its efficiency, specificity, and bioorthogonality.[1][2] This reaction enables the covalent linking of two molecules—one bearing a terminal alkyne and the other an azide—with remarkable precision, even in complex biological milieu.[3] While a variety of alkyne-containing probes are available, 5-Ethynyl-2-fluoropyridine (5E2FP) emerges as a sophisticated reagent with unique potential.
The introduction of a 2-fluoropyridine moiety imparts distinct chemical characteristics. The strong electron-withdrawing nature of the fluorine atom can influence the electronic properties of the resulting triazole ring, potentially modulating its stability and interaction with biological systems.[4][5] Furthermore, the presence of the ¹⁹F atom provides a unique spectroscopic handle for analysis by fluorine Nuclear Magnetic Resonance (¹⁹F NMR), a powerful technique for studying molecular interactions and conformations with virtually no background signal in biological samples.
This application note provides a comprehensive guide to the principles and practice of using this compound for labeling azide-modified biomolecules. We will delve into the mechanistic underpinnings of the CuAAC reaction, offer detailed, field-tested protocols for labeling and purification, and provide guidance for troubleshooting and data analysis, empowering researchers to confidently apply this versatile tool in their drug development and molecular biology workflows.
Principle of the Method: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[2] The reaction's success in aqueous, biological-friendly conditions hinges on the use of a copper(I) catalyst. Since Cu(I) is prone to oxidation, the reaction is typically run using a stable Cu(II) salt (e.g., CuSO₄) in the presence of a reducing agent, most commonly sodium ascorbate, which maintains the active Cu(I) catalytic species.[6]
The catalytic cycle proceeds as follows:
-
Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of this compound, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.
-
Coordination with Azide: The azide-modified biomolecule then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs, leading to a six-membered copper-containing heterocyclic intermediate.[]
-
Rearrangement and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable triazole-linked conjugate, regenerating the Cu(I) catalyst for the next cycle.
To prevent potential damage to biomolecules from copper-generated reactive oxygen species and to enhance reaction kinetics, a copper-chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[6]
Materials and Reagents
Equipment
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipettors and sterile, nuclease-free tips
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen or Argon gas source with a fine needle for degassing
-
Purification system (e.g., size-exclusion chromatography columns, dialysis tubing, HPLC)
Reagents & Buffers
-
This compound (5E2FP) : Prepare a stock solution in anhydrous DMSO.
-
Azide-Modified Biomolecule : Protein, peptide, oligonucleotide, etc., dissolved in a suitable buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄) : Prepare a stock solution in nuclease-free water.
-
Copper Ligand (THPTA or TBTA) : Prepare a stock solution. THPTA is water-soluble; TBTA should be dissolved in DMSO.
-
Sodium Ascorbate (NaAsc) : Prepare fresh for each experiment. Dissolve in nuclease-free water.
-
Reaction Buffer : Phosphate-buffered saline (PBS), pH 7.4, or another buffer compatible with your biomolecule.
-
Dimethyl Sulfoxide (DMSO) : Anhydrous, molecular biology grade.
Preparation of Stock Solutions
For optimal results and reproducibility, prepare and store stock solutions as described in the table below.
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| This compound | 10 mM | Anhydrous DMSO | -20°C, desiccated |
| CuSO₄ | 20 mM | Nuclease-free H₂O | Room Temperature |
| THPTA Ligand | 50 mM | Nuclease-free H₂O | -20°C |
| Sodium Ascorbate | 100 mM | Nuclease-free H₂O | Prepare Fresh, use immediately |
| Azide-Biomolecule | 1-10 mg/mL (or ~100 µM) | Appropriate Buffer | -20°C or -80°C |
Causality Note: Freshly preparing the sodium ascorbate solution is critical. Ascorbate is readily oxidized by air, and oxidized ascorbate will not efficiently reduce Cu(II) to the active Cu(I) state, leading to reaction failure.[6]
Experimental Protocol: Labeling an Azide-Modified Protein
This protocol details a general procedure for labeling 100 µg of a 50 kDa azide-modified protein. Volumes and concentrations should be optimized for your specific biomolecule.
Workflow Overview
Step-by-Step Procedure
-
Prepare the Biomolecule: In a 1.5 mL microcentrifuge tube, add your azide-modified protein. For this example, we'll use 100 µg of a 50 kDa protein, which is 2 nanomoles. Adjust the volume with reaction buffer (PBS, pH 7.4) to a final reaction volume of 100 µL.
-
Example: 20 µL of a 5 mg/mL protein solution + 65 µL PBS. (Final volume will be 100 µL after all additions).
-
-
Add this compound: Add a 10- to 50-fold molar excess of the 5E2FP alkyne probe. A higher excess can drive the reaction to completion but may require more extensive purification. We will use a 25-fold excess.
-
Calculation: 2 nmol protein × 25 = 50 nmol of 5E2FP needed.
-
Action: Add 5 µL of 10 mM 5E2FP stock solution. Vortex briefly.
-
-
Prepare Catalyst Premix: In a separate tube, prepare a premix of the copper and ligand. This allows the ligand to chelate the copper before it is added to the protein, protecting the biomolecule.[6]
-
Action: Mix 2.5 µL of 20 mM CuSO₄ with 2.5 µL of 50 mM THPTA. Vortex briefly.
-
-
Add Catalyst Premix to Reaction: Add the 5 µL of the CuSO₄/THPTA premix to the main reaction tube containing the protein and 5E2FP.
-
Expert Tip: The order of addition is crucial. Never add the copper solution directly to the protein without the ligand. Add the reducing agent (ascorbate) last to initiate the reaction.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate to start the click reaction.
-
Action: Add 10 µL of 100 mM sodium ascorbate stock solution.
-
-
Final Concentrations & Incubation: The final concentrations in the 100 µL reaction volume will be:
-
Protein-N₃: 20 µM
-
5E2FP: 500 µM (25x excess)
-
CuSO₄: 500 µM
-
THPTA: 1.25 mM
-
Sodium Ascorbate: 10 mM
Gently vortex the tube and incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction time is dependent on the specific biomolecule and may require optimization.
-
Purification of the Labeled Conjugate
After incubation, it is essential to remove the catalyst, excess 5E2FP, and other small molecules.
-
Size-Exclusion Chromatography (SEC): Desalting columns (e.g., Zeba™ Spin Desalting Columns) are highly effective for quickly separating the labeled protein from small-molecule reagents.
-
Dialysis: For larger volumes, dialysis against PBS (or another suitable buffer) is an effective, albeit slower, method.
-
Precipitation: For DNA and oligonucleotides, ethanol or acetone precipitation can be used to isolate the labeled product.[8]
Data Analysis and Validation
Successful conjugation can be verified using several methods:
-
SDS-PAGE: If the azide partner was a fluorescent dye or biotin, the labeled protein can be visualized by in-gel fluorescence scanning or Western blot, respectively. The labeled protein should show a new band with the expected properties.
-
Mass Spectrometry (MS): The most definitive method. ESI-MS or MALDI-TOF analysis will show an increase in the molecular weight of the biomolecule corresponding to the mass of the added 5E2FP-triazole moiety (C₇H₄FN = 121.11 Da).[9][10]
-
¹⁹F NMR Spectroscopy: The unique fluorine atom on the pyridine ring allows for direct detection and characterization of the conjugate by ¹⁹F NMR, confirming successful labeling and potentially providing structural insights.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Inactive (oxidized) sodium ascorbate. 2. Insufficient molar excess of 5E2FP probe. 3. Inefficient azide incorporation into the biomolecule. 4. Presence of copper-chelating agents (e.g., EDTA) in the buffer. | 1. Always prepare sodium ascorbate solution fresh. 2. Increase the molar excess of 5E2FP to 50-100x. Increase incubation time. 3. Verify azide incorporation using an independent method. 4. Perform a buffer exchange into a compatible buffer like PBS or HEPES before the reaction. |
| Protein Precipitation | 1. High concentration of DMSO. 2. Damage from improperly chelated copper ions. 3. Intrinsic instability of the protein under reaction conditions. | 1. Keep the final DMSO concentration below 10% (v/v). 2. Ensure the ligand-to-copper ratio is at least 2.5:1. Always premix copper and ligand before adding to the protein. 3. Reduce the reaction temperature to 4°C and/or decrease incubation time. |
| Difficulty with Purification | 1. Non-specific binding of 5E2FP to the biomolecule. 2. Aggregation of the labeled conjugate. | 1. Increase the stringency of purification (e.g., use a longer SEC column). 2. Analyze the sample by SEC to check for aggregates. Consider adding mild, non-ionic detergents (e.g., Tween-20) to the reaction and purification buffers. |
Conclusion
This compound is a powerful and versatile alkyne probe for bioconjugation via the copper-catalyzed click reaction. Its unique fluoropyridine structure offers a valuable tool for researchers, not only enabling highly efficient and specific labeling of biomolecules but also providing a ¹⁹F NMR handle for downstream analytical applications.[4] By following the robust protocols and understanding the chemical principles outlined in this guide, scientists and drug development professionals can effectively leverage this reagent to create precisely modified biomolecules for a wide array of applications, from diagnostics and imaging to the construction of antibody-drug conjugates.[11]
References
- 1. bioclone.net [bioclone.net]
- 2. jetir.org [jetir.org]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. innospk.com [innospk.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioconjugation application notes [bionordika.fi]
The Strategic Advantage of 5-Ethynyl-2-Fluoropyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Strategic Importance of the 5-Ethynyl-2-Fluoropyridine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced biological activity and favorable pharmacokinetic profiles is paramount. The strategic incorporation of fluorine into drug candidates has become a cornerstone of this endeavor, offering a powerful tool to modulate key molecular properties.[1][2] The this compound scaffold has emerged as a particularly valuable building block, embodying a synergistic combination of structural features that empower the synthesis of diverse and potent bioactive molecules.
The presence of the fluorine atom at the 2-position of the pyridine ring is critical. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby potentially increasing a drug's half-life.[1][3] Furthermore, the electron-withdrawing nature of fluorine can modulate the basicity of the pyridine nitrogen, which can be crucial for optimizing interactions with biological targets.[1][5]
Complementing the fluoropyridine core is the ethynyl group at the 5-position. This functional group is a versatile handle for a variety of powerful and efficient coupling reactions, most notably the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7][8] These reactions provide a robust and modular approach to constructing complex molecules from simpler precursors, enabling the rapid generation of extensive compound libraries for biological screening.[9] This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, complete with detailed protocols and expert insights.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₇H₄FN | N/A |
| Molecular Weight | 121.12 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Boiling Point | Not determined | N/A |
| Melting Point | 58-62 °C | N/A |
| Solubility | Soluble in most organic solvents (e.g., THF, DMF, CH₂Cl₂) | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | N/A |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush with copious amounts of water.
Key Synthetic Transformations: Gateways to Bioactive Libraries
The synthetic utility of this compound is primarily centered around the reactivity of its terminal alkyne. The following sections detail two of the most powerful transformations for this building block.
Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds
The Sonogashira reaction is a highly efficient method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, and is carried out in the presence of an amine base.[11][12] The Sonogashira coupling allows for the direct attachment of the this compound moiety to a wide range of aromatic and heteroaromatic systems, which are prevalent in many classes of bioactive molecules.
The general workflow for a Sonogashira coupling reaction involving this compound is depicted below.
Caption: Workflow for a typical Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups.[7][8] The CuAAC reaction is a prime example, involving the [3+2] cycloaddition of an alkyne and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole.[8][13] This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions.[6][8] The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the final molecule.[9] The use of this compound in CuAAC reactions allows for the facile conjugation of the fluoropyridine moiety to a vast array of azide-containing molecules, including peptides, carbohydrates, and other small-molecule drugs.
The fundamental transformation in a CuAAC reaction is illustrated below.
Caption: Schematic of the CuAAC "Click Chemistry" reaction.
Application in Bioactive Molecule Synthesis: Case Studies
The versatility of this compound has been demonstrated in the synthesis of a variety of compounds with promising biological activities. For instance, derivatives of fluoropyridines have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[14][15][16][17] The incorporation of the 2-fluoropyridine moiety is a known strategy to enhance the therapeutic properties of drug candidates.[3][5]
Protocols and Experimental Procedures
The following protocols are provided as a guide for the use of this compound in the key synthetic transformations discussed. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Sonogashira Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed THF, followed by the triethylamine, via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-65 °C. The choice of temperature will depend on the reactivity of the aryl halide.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results and Characterization:
-
The reaction should proceed to high conversion within 2-16 hours.
-
The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of the alkyne proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound (1.0 equiv)
-
Organic azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium ascorbate (0.2 equiv)
-
A 1:1 mixture of tert-butanol and water
Procedure:
-
In a flask, dissolve the this compound and the organic azide in the t-butanol/water mixture.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
To the solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. A color change is often observed.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Results and Characterization:
-
CuAAC reactions are typically high-yielding.
-
The formation of the triazole ring can be confirmed by NMR spectroscopy (characteristic shifts for the triazole proton) and HRMS.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Sonogashira coupling | Inactive catalyst; poor quality of reagents or solvent; insufficient degassing. | Use a fresh batch of catalyst; ensure all reagents and solvents are anhydrous and of high purity; degas the solvent thoroughly. |
| Homocoupling (Glaser coupling) of the alkyne | Presence of oxygen. | Ensure the reaction is carried out under a strictly inert atmosphere. |
| Stalled CuAAC reaction | Inefficient copper(I) generation; poor solubility of reactants. | Use a freshly prepared solution of sodium ascorbate; consider adding a co-solvent like DMF or DMSO to improve solubility. |
| Difficulty in product purification | Co-elution with byproducts. | Optimize the mobile phase for column chromatography; consider alternative purification methods like preparative TLC or HPLC. |
Conclusion and Future Outlook
This compound stands out as a privileged building block in the synthesis of bioactive molecules. Its unique combination of a fluorinated pyridine ring and a versatile ethynyl group provides medicinal chemists with a powerful platform for generating novel compounds with enhanced pharmacological properties. The robust and efficient nature of the Sonogashira and CuAAC reactions allows for the rapid exploration of chemical space, accelerating the discovery of new therapeutic agents. As our understanding of the role of fluorine in drug design continues to grow, the importance and application of strategically designed building blocks like this compound are set to expand, paving the way for the next generation of innovative medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. interchim.fr [interchim.fr]
- 14. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 5-Ethynyl-2-fluoropyridine in Metal-Free Click Chemistry
Introduction: Harnessing the Unique Reactivity of a Fluorinated Pyridyl Alkyne
The advent of "click" chemistry has revolutionized the way scientists approach molecular synthesis and bioconjugation, offering a suite of reactions that are high-yielding, stereospecific, and biocompatible.[1] Within this paradigm, metal-free click chemistry has emerged as an indispensable tool, circumventing the cytotoxicity associated with copper catalysts and enabling applications within living systems.[2] Two prominent examples of such transformations are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.[3][4]
This guide focuses on 5-Ethynyl-2-fluoropyridine , a heterocyclic terminal alkyne with significant potential in these metal-free ligation strategies. The strategic placement of a fluorine atom and a nitrogen atom within the aromatic ring imparts unique electronic properties to the alkyne moiety. The potent electron-withdrawing nature of the 2-fluoropyridine ring is hypothesized to modulate the reactivity of the ethynyl group, making it a compelling reagent for researchers in drug discovery, chemical biology, and materials science.
This document serves as a detailed technical guide, providing not only step-by-step protocols but also the underlying scientific rationale for the application of this compound in advanced metal-free click chemistry.
Physicochemical Properties and Synthesis
A thorough understanding of the reagent's properties and preparation is fundamental to its successful application.
Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄FN |
| Molecular Weight | 121.11 g/mol |
| Appearance | Solid |
| CAS Number | 853909-08-7 |
Proposed Synthesis: The Sonogashira Coupling Approach
This compound can be reliably synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction.[5][6] This method is a robust and widely used strategy for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. A plausible synthetic route involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a suitable precursor like 2-amino-5-fluoropyridine, which can be prepared from 2-aminopyridine.[7][8]
Below is a conceptual workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Application I: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne and an azide, driven by the release of ring strain.[2][9] While terminal alkynes like this compound do not react directly in SPAAC, they are crucial for synthesizing molecules that can then be used in these reactions, or in related copper-catalyzed click reactions (CuAAC) where their electronic properties are beneficial. For the purpose of this guide, we will focus on its utility in CuAAC as an example of its application in azide-alkyne cycloadditions, as the electronic effects are still highly relevant.
Scientific Rationale: The Role of the 2-Fluoropyridine Moiety in CuAAC
In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the terminal alkyne is deprotonated to form a copper acetylide intermediate. The electron-withdrawing nature of the 2-fluoropyridine ring in this compound is expected to increase the acidity of the acetylenic proton, potentially facilitating the formation of the copper acetylide and thereby influencing the reaction kinetics.
Caption: Workflow for bioconjugation using this compound via CuAAC.
Protocol 1: Labeling of a Protein with this compound via CuAAC
This protocol describes the conjugation of this compound to an azide-modified protein. This is a model protocol and may require optimization for specific proteins and applications.
Materials:
-
Azide-modified protein (e.g., 1-5 mg/mL in phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
PBS, pH 7.4 (degassed)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to achieve a final concentration that is in 10- to 50-fold molar excess over the protein. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2.5 mM.
-
-
Incubation:
-
Gently mix the reaction components by pipetting or brief vortexing.
-
Incubate the reaction at room temperature (20-25°C) for 1-4 hours. The reaction can also be performed at 4°C overnight. Reaction progress can be monitored by LC-MS or SDS-PAGE if analytical methods are available.
-
-
Purification:
-
Remove the unreacted small molecules and copper catalyst from the protein conjugate.
-
For proteins, SEC (e.g., a PD-10 desalting column) or dialysis against PBS are effective methods.
-
-
Characterization:
-
Confirm the successful conjugation by methods such as SDS-PAGE (which will show a slight increase in molecular weight), UV-Vis spectroscopy (if the pyridine moiety provides a distinct absorbance), and mass spectrometry (MALDI-TOF or ESI-MS).
-
Application II: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction is a powerful metal-free click reaction between an electron-deficient diene (commonly a tetrazine) and an electron-rich dienophile.[3][4] However, the reaction can also occur, albeit typically at slower rates, with electron-deficient dienophiles. The electron-deficient nature of the alkyne in this compound makes it a potential, albeit less reactive, dienophile for iEDDA reactions with highly reactive, electron-rich tetrazines.
Scientific Rationale: this compound as a Dienophile
In the context of iEDDA, the reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[10] The electron-withdrawing 2-fluoropyridine ring lowers the HOMO energy of the ethynyl group, which would generally decrease the rate of reaction with an electron-deficient tetrazine. However, for applications where a slower, more controlled reaction is desired, or with highly activated tetrazines, this reagent could be of interest.
Caption: Conceptual mechanism of the iEDDA reaction with this compound.
Protocol 2: Model iEDDA Reaction with a Tetrazine
This protocol describes a model reaction between this compound and a commercially available tetrazine, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.
Materials:
-
This compound
-
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
-
Acetonitrile (ACN) or another suitable organic solvent
-
Reaction vessel (e.g., glass vial)
-
Analytical instrumentation (TLC, LC-MS, NMR)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 10 mM stock solution of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine in acetonitrile. The tetrazine solution will have a characteristic pink/red color.
-
-
Reaction Setup:
-
In a glass vial, combine equal molar equivalents of the this compound and tetrazine stock solutions.
-
The reaction can be monitored by the disappearance of the tetrazine's color.
-
-
Incubation:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the tetrazine is consumed. Due to the likely lower reactivity of this electron-deficient alkyne, the reaction may require several hours to days for completion. Gentle heating (e.g., 40-50°C) may be used to accelerate the reaction.
-
-
Purification and Characterization:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting pyridazine product can be purified by column chromatography on silica gel.
-
The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Expected Product Characterization (from SPAAC/CuAAC)
The successful conjugation of this compound with an azide will result in the formation of a 1,2,3-triazole ring. The following are predicted NMR spectral characteristics for the resulting pyridyl-triazole moiety.[11][12]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Triazole-H | 8.0 - 8.5 | singlet | The exact shift depends on the substituent on the other side of the triazole. |
| Pyridine-H | 7.5 - 8.7 | multiplet | Complex splitting pattern expected for the three pyridine protons. |
| ¹³C NMR | |||
| Triazole-C | 120 - 135 | Two distinct signals for the triazole carbons. | |
| Pyridine-C | 110 - 160 | Multiple signals, with C-F coupling visible for the carbon bearing the fluorine. |
Conclusion and Future Perspectives
This compound represents a promising, albeit under-explored, reagent for metal-free click chemistry. Its unique electronic properties, derived from the 2-fluoropyridine substituent, offer potential advantages in modulating reaction kinetics and introducing a valuable pharmacophore. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers to begin exploring the applications of this versatile molecule in bioconjugation, drug discovery, and materials science. Further studies are warranted to quantify its reaction kinetics with a range of azides and cyclooctynes and to demonstrate its utility in complex biological systems.
References
- 1. jpt.com [jpt.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogash,ira Coupling with 5-Ethynyl-2-fluoropyridine
Welcome to the technical support center for optimizing the Sonogashira coupling reaction with 5-ethynyl-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The insights provided herein are based on established literature and extensive field experience to help you navigate the nuances of this specific transformation.
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] Its utility in constructing complex molecules for pharmaceuticals and materials science is well-documented.[4] However, when working with electronically modified substrates like this compound, researchers can encounter specific challenges that require a tailored approach to optimization.
This guide will address common issues such as low yield, catalyst deactivation, and side product formation, providing a logical framework for troubleshooting and enhancing your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Sonogashira coupling of this compound with an aryl or vinyl halide.
Issue 1: Low or No Product Yield
Question: My Sonogashira reaction with this compound is resulting in a low yield or no desired product. What are the primary factors to investigate?
Answer: Low or no yield in a Sonogashira coupling is a common issue that can often be resolved by systematically evaluating several key parameters.[5]
Initial Checks:
-
Reagent Purity: Verify the purity of your this compound, aryl/vinyl halide, and all other reagents. Impurities can poison the catalyst or participate in side reactions.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[1] Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen). Proper degassing of the solvent and reaction vessel is critical.[5]
-
Catalyst Activity: The activity of your palladium catalyst is paramount. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[1] Inefficient reduction can halt the catalytic cycle. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.
Systematic Troubleshooting Steps:
-
Catalyst System Evaluation:
-
Palladium Source: While PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common, consider more robust, air-stable precatalysts if you continue to face issues.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to form a copper acetylide intermediate, facilitating transmetalation to the palladium center.[1][2] Ensure your CuI is fresh and of high purity. In the absence of CuI, the reaction may not proceed.[6]
-
Ligand Choice: The ligand stabilizes the palladium center and influences its reactivity.[5] For electron-deficient pyridines, a more electron-rich and sterically demanding phosphine ligand can sometimes enhance the rate of oxidative addition, which is often the rate-limiting step.[1]
-
-
Base Selection:
-
The base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[1][2]
-
Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[1]
-
If you observe side reactions related to the amine, consider using an inorganic base like K₂CO₃ or Cs₂CO₃, although this may require a different solvent system.[1]
-
-
Solvent Effects:
-
Solvents like THF, DMF, or acetonitrile are often used.[7] The choice of solvent can impact the solubility of your reagents and the stability of the catalytic species.
-
Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Issue 2: Significant Homocoupling (Glaser Coupling) of this compound
Question: I am observing a significant amount of the homocoupled dimer of this compound in my reaction mixture. How can I minimize this side reaction?
Answer: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen and a copper co-catalyst.[1][2]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling of copper acetylides.[1] Ensure your reaction setup is thoroughly deoxygenated. This includes degassing the solvent (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintaining a positive pressure of an inert gas throughout the reaction.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[1][2][8] These reactions often require a different set of conditions, such as a more reactive palladium catalyst/ligand system and potentially higher temperatures, but they completely eliminate the primary pathway for Glaser coupling.[8][9][10]
-
Control of Reaction Stoichiometry: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Reducing Atmosphere: In some cases, carrying out the reaction under a reducing atmosphere, such as a nitrogen/hydrogen mixture, can diminish homocoupling.[11]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture is turning black, and I suspect the palladium catalyst is decomposing. What causes this, and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium catalyst agglomerates into inactive metallic palladium. This is often a sign of an unstable catalytic species.
Causes and Prevention:
-
Insufficient Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) species. If the ligand concentration is too low or if the ligand degrades, the palladium will precipitate. Consider increasing the ligand-to-palladium ratio slightly.
-
High Temperatures: While some Sonogashira couplings require elevated temperatures, excessive heat can accelerate catalyst decomposition.[12] If possible, try running the reaction at a lower temperature for a longer period.
-
Choice of Ligand: Sterically bulky and electron-rich phosphine ligands can form more stable palladium complexes, which are less prone to decomposition.
-
Solvent Choice: Certain solvents may not adequately stabilize the catalytic complex. Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black.[13] If you are using THF, you might consider switching to a different solvent like DMF or triethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Sonogashira coupling with this compound?
A1: A good starting point for your optimization is to use a standard set of conditions that have proven effective for similar substrates.
| Parameter | Recommended Condition |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) |
| Solvent | Anhydrous THF or DMF |
| Temperature | Room temperature to 50 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
These conditions should be seen as a baseline for further optimization based on your specific aryl/vinyl halide.
Q2: How does the 2-fluoro substituent on the pyridine ring affect the reaction?
A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring.[14][15] This can have both positive and negative effects:
-
Increased Acidity of the Alkyne: The fluorine atom can slightly increase the acidity of the terminal alkyne's proton, potentially facilitating its deprotonation by the base.
-
Electronic Effects on the Pyridine Nitrogen: The fluorine atom reduces the basicity of the pyridine nitrogen. This can be advantageous as it lessens the potential for the pyridine nitrogen to coordinate to and inhibit the palladium or copper catalyst.[16]
Q3: Is a copper co-catalyst always necessary?
A3: While the traditional Sonogashira reaction employs a copper co-catalyst, copper-free variations have been developed.[1][2][8][10] The primary motivation for developing copper-free methods is to avoid the issue of alkyne homocoupling (Glaser coupling).[1][2] These methods often require more specialized palladium catalysts and ligands to facilitate the direct reaction between the palladium-acetylide complex and the aryl/vinyl halide.[8][9][10][17]
Q4: Can I use an aryl bromide or chloride instead of an aryl iodide?
A4: Yes, but the reactivity of the aryl halide follows the general trend: I > Br > Cl.[1] Couplings with aryl bromides may require higher temperatures, longer reaction times, or a more active catalyst system compared to aryl iodides.[1][12] Aryl chlorides are generally the least reactive and often require specialized, highly active catalyst systems.[18]
Experimental Protocols
Standard Protocol for Sonogashira Coupling of this compound
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
Add this compound (1.2 mmol) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Copper-Free Protocol
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., a palladium-NHC complex or a catalyst system with a bulky, electron-rich phosphine ligand, 1-5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol).
-
Add this compound (1.2 mmol).
-
Heat the reaction to the optimized temperature and monitor its progress.
-
Follow the workup and purification procedure described in the standard protocol.
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in Sonogashira couplings.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Ethynyl-2-fluoropyridine
Welcome to the technical support center for the synthesis of 5-Ethynyl-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic sequence. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient preparation of your target compound.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a two-step route: a Sonogashira coupling of a 5-halo-2-fluoropyridine with a protected acetylene, followed by a deprotection step. While seemingly straightforward, this pathway is often accompanied by specific side reactions that can significantly impact yield and purity. This guide will dissect these potential issues and provide robust troubleshooting strategies.
I. Troubleshooting the Sonogashira Coupling Reaction
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] In the synthesis of this compound, this typically involves the coupling of a 5-halo-2-fluoropyridine (commonly 5-iodo- or 5-bromo-2-fluoropyridine) with a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA).
Diagram of the Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling step.
FAQ and Troubleshooting Guide: Sonogashira Coupling
Question 1: My reaction is sluggish, showing low conversion of the starting 5-halo-2-fluoropyridine. What are the likely causes and how can I improve it?
Answer:
Low conversion in a Sonogashira coupling can stem from several factors. Let's break down the most common culprits and their solutions:
-
Cause A: Inactive Catalyst. Palladium(0) is the active catalytic species. If your Pd(0) source has degraded or if the reaction conditions do not favor its in-situ generation from a Pd(II) precursor, the reaction will stall.
-
Troubleshooting:
-
Use freshly purchased or properly stored palladium catalysts.
-
If using a Pd(II) precursor like PdCl₂(PPh₃)₂, ensure your reaction conditions (e.g., presence of a reducing amine base) are suitable for its reduction to Pd(0).
-
Consider a pre-catalyst that is more readily activated.
-
-
-
Cause B: Insufficiently Reactive Halide. The reactivity of the aryl halide is crucial. The general trend for reactivity in Sonogashira couplings is I > Br > Cl.[1]
-
Troubleshooting:
-
If you are using 5-bromo-2-fluoropyridine and experiencing low conversion, switching to 5-iodo-2-fluoropyridine will significantly accelerate the reaction.
-
For less reactive halides, increasing the reaction temperature may be necessary. However, be mindful of potential side reactions at higher temperatures.
-
-
-
Cause C: Presence of Oxygen. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also deactivate the palladium catalyst.
-
Troubleshooting:
-
Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Question 2: I am observing a significant amount of a dimeric alkyne byproduct. What is this, and how can I prevent its formation?
Answer:
The dimeric alkyne byproduct you are observing is most likely the result of Glaser coupling (also known as Hay coupling), a common side reaction in Sonogashira couplings.[2][3][4][5] This reaction involves the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) co-catalyst in the presence of an oxidant (typically oxygen).
Diagram of Glaser Coupling Side Reaction
Caption: Formation of a diyne byproduct via Glaser coupling.
-
Troubleshooting Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: As mentioned previously, rigorously exclude oxygen from your reaction.
-
Minimize Copper Catalyst Loading: Use the lowest effective concentration of the copper(I) salt. Typically, 1-5 mol% of CuI is sufficient.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Copper-Free Sonogashira Conditions: In some cases, it may be beneficial to explore copper-free Sonogashira protocols.[1] These often require a different ligand set for the palladium catalyst and may proceed via a different mechanism.
-
Question 3: I am seeing a byproduct where the fluorine atom on the pyridine ring has been replaced by my amine base or a derivative of my solvent. What is happening?
Answer:
This is a classic case of Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is electron-deficient, and the fluorine atom at the 2-position is activated towards nucleophilic attack.[6][7] The negative charge of the intermediate is stabilized by the ring nitrogen.[7]
-
Common Nucleophiles in the Reaction Mixture:
-
Amine Base: Triethylamine or DIPEA can act as nucleophiles, especially at elevated temperatures.
-
Solvent: If using an alcohol as a solvent or co-solvent, alkoxide formation under basic conditions can lead to substitution.
-
Water: Residual water can lead to the formation of 2-hydroxypyridine derivatives.
-
-
Troubleshooting SNAr:
-
Lower the Reaction Temperature: SNAr is often more temperature-sensitive than the desired Sonogashira coupling. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can significantly reduce this side reaction.
-
Choose a More Hindered Base: A bulkier base like diisopropylethylamine (DIPEA) is less likely to act as a nucleophile compared to triethylamine.
-
Use a Non-Nucleophilic Solvent: Opt for aprotic solvents like THF, dioxane, or toluene.
-
Careful Control of Basicity: Use the minimum amount of base required for the reaction.
-
II. Troubleshooting the Silyl Deprotection Step
The final step in the synthesis is the removal of the silyl protecting group (e.g., TMS) to yield the terminal alkyne, this compound. This is commonly achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) or basic conditions such as potassium carbonate in methanol.[1][8]
Diagram of the Deprotection Workflow
Caption: General workflow for the silyl deprotection step.
FAQ and Troubleshooting Guide: Silyl Deprotection
Question 4: My deprotection reaction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
Incomplete deprotection can be due to several factors:
-
Cause A: Insufficient Deprotecting Agent. Ensure you are using at least a stoichiometric amount of the deprotecting agent. For fluoride-mediated deprotections, it is common to use a slight excess (e.g., 1.1-1.2 equivalents).
-
Cause B: Inactive Reagent. TBAF solutions can absorb atmospheric moisture and carbon dioxide, which can affect their reactivity. Use a fresh or properly stored solution. If using K₂CO₃, ensure it is anhydrous if the reaction is sensitive to water.
-
Cause C: Short Reaction Time or Low Temperature. While these reactions are often fast, some sterically hindered silyl groups or specific substrates may require longer reaction times or slightly elevated temperatures. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Question 5: During deprotection with K₂CO₃ in methanol, I am observing the formation of 5-ethynyl-2-methoxypyridine. Why is this happening and how can I avoid it?
Answer:
This is another instance of Nucleophilic Aromatic Substitution (SNAr) . The methoxide ion, generated from methanol and potassium carbonate, is a potent nucleophile that can displace the fluoride at the 2-position of the pyridine ring. A similar issue has been reported where methoxide displaced a fluoride on a pentafluorobenzene ring during TMS deprotection.[9]
-
Troubleshooting Strategies to Prevent SNAr during Deprotection:
-
Use a Non-Nucleophilic Deprotection Method: The most effective solution is to switch to a fluoride-based deprotection method. TBAF in an aprotic solvent like THF is a standard and generally mild method for TMS deprotection.[1]
-
Milder Basic Conditions: If you must use a base/alcohol system, consider using a less basic combination or running the reaction at a lower temperature (e.g., 0 °C or below) to minimize the rate of SNAr.
-
Alternative Silyl Protecting Groups: For future syntheses, consider using a silyl group that can be removed under different, non-nucleophilic conditions if SNAr remains a persistent issue.
-
Question 6: After deprotection, I am having difficulty purifying the final product. What are some common impurities and effective purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of various potential impurities.
| Potential Impurity | Origin | Recommended Purification Strategy |
| Residual Silyl-protected Starting Material | Incomplete deprotection | Careful column chromatography on silica gel. The polarity difference between the silylated precursor and the final product is usually sufficient for separation. |
| Siloxane byproducts | From the silyl protecting group | These are often less polar and can be removed by column chromatography. Sometimes a simple filtration through a plug of silica gel can remove the majority of these byproducts. |
| Homocoupled Diyne | Glaser coupling during Sonogashira | This byproduct can be difficult to separate from the desired product by chromatography alone due to similar polarities. Recrystallization or preparative HPLC may be necessary. |
| SNAr Byproducts | Nucleophilic substitution | These byproducts will have different polarities and can typically be separated by column chromatography. |
| Residual Deprotection Reagents (e.g., TBAF salts) | From the deprotection step | An aqueous workup is typically effective at removing these salts. Wash the organic layer with water or brine. |
-
General Purification Protocol:
-
After the deprotection reaction, perform an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[10]
-
By carefully considering the potential side reactions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
III. References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Sonogashira coupling. (2023, December 29). In Wikipedia. --INVALID-LINK--
-
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. --INVALID-LINK--
-
Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds | Request PDF. (n.d.). ResearchGate. --INVALID-LINK--
-
Fleming, I. (2018). Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health. --INVALID-LINK--
-
In the Sonogashira coupling reaction, TMS-acetylene can be utiliz... (n.d.). Pearson. --INVALID-LINK--
-
Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. --INVALID-LINK--
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. --INVALID-LINK--
-
Protiodesilylation of terminal alkynes method? (2022, August 8). Reddit. --INVALID-LINK--
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. --INVALID-LINK--
-
Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. (2019, August 19). ACS Publications. --INVALID-LINK--
-
Glaser coupling. (2023, November 28). In Wikipedia. --INVALID-LINK--
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. --INVALID-LINK--
-
Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. (n.d.). Royal Society of Chemistry. --INVALID-LINK--
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. --INVALID-LINK--
-
preventing TMS alkyne deprotecting in reaction. (2025, January 15). Reddit. --INVALID-LINK--
-
Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. --INVALID-LINK--
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Recent advances and applications of Glaser coupling employing greener protocols. (2014, May 28). RSC Publishing. --INVALID-LINK--
-
Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α‑Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. (2025, June 2). National Institutes of Health. --INVALID-LINK--
-
(PDF) Recent Advances in Sonogashira Reactions. (2025, August 7). ResearchGate. --INVALID-LINK--
-
Recent advances and applications of Glaser coupling employing greener protocols. (2014, June 26). Semantic Scholar. --INVALID-LINK--
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. (2025, October 21). ResearchGate. --INVALID-LINK--
-
EdU (5-ethynyl-2'-deoxyuridine). (2010, July 12). Thermo Fisher Scientific. --INVALID-LINK--
References
- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Purification of 5-Ethynyl-2-fluoropyridine
Welcome to the technical support center for the purification of 5-ethynyl-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this versatile building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. The typical synthesis of this compound involves a Sonogashira coupling reaction, which can introduce a variety of impurities that require careful removal.[2] This guide will walk you through common purification challenges and provide robust protocols to obtain high-purity this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. What are the likely impurities?
A1: A dark, oily appearance in your crude this compound is common and typically indicates the presence of several impurities. The most common culprits originate from the Sonogashira coupling reaction:
-
Palladium Catalyst Residues: Decomposed palladium catalysts can form "palladium black," a fine, dark precipitate that can be challenging to remove.[3]
-
Copper Salts: If a copper co-catalyst was used, residual copper salts can contribute to the coloration.
-
Homocoupled Alkyne (Glaser Coupling): The terminal alkyne starting material can couple with itself to form a symmetrical diyne byproduct, which is often colored.[3]
-
Polymeric Materials: Pyridine-containing compounds can sometimes polymerize under reaction conditions, leading to tarry substances.
Q2: I'm seeing multiple spots on my TLC, even after an initial workup. How do I choose the right purification strategy?
A2: The choice of purification strategy depends on the nature of the impurities. A multi-step approach is often most effective.
-
Initial Filtration: After the reaction, a filtration through a pad of Celite can remove a significant portion of the insoluble palladium black and other inorganic salts.[4][5]
-
Acid-Base Extraction: As this compound is a basic compound, an acid-base extraction is highly effective at separating it from non-basic organic impurities.[6]
-
Column Chromatography: This is the most powerful technique for separating closely related organic impurities, such as the desired product from homocoupled byproducts.[7]
-
Recrystallization: For solid products, recrystallization is an excellent final step to achieve high purity and obtain a crystalline product.[8]
Below is a decision-making workflow to guide your purification strategy:
Caption: Purification workflow for this compound.
Q3: My compound seems to be "stuck" on the silica gel column. What can I do?
A3: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to poor mobility. Here are some solutions:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your eluent system can neutralize the acidic sites on the silica gel and improve the elution of your compound.[9]
-
Increase Solvent Polarity: Gradually increasing the polarity of your eluent system will help to move more polar compounds, like your product, down the column.
-
Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.
Q4: After column chromatography, my product is still slightly colored. How can I decolorize it?
A4: A persistent color after chromatography often indicates trace amounts of highly colored impurities.
-
Activated Charcoal Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration.[10]
-
Recrystallization: This technique is excellent for removing small amounts of impurities, as they will ideally remain in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography of this compound?
A1: A good starting point for column chromatography is a solvent system of ethyl acetate in hexanes. You can determine the optimal ratio by running a thin-layer chromatography (TLC) first. Aim for an Rf value of around 0.2-0.3 for your product.
| Compound Polarity | Suggested Starting Eluent |
| Nonpolar Impurities | 5-10% Ethyl Acetate in Hexanes |
| This compound | 10-30% Ethyl Acetate in Hexanes |
| Polar Impurities | 30-50% Ethyl Acetate in Hexanes |
Q2: What is a suitable solvent system for the recrystallization of this compound?
A2: Since this compound can be a solid or a liquid at room temperature depending on its purity, recrystallization may not always be the primary purification method.[1][11] However, if you have a solid crude product, a two-solvent system is often effective for pyridine derivatives.[8] Good candidates to screen would be:
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Then, reheat to dissolve and allow to cool slowly.
-
Hexanes/Ethyl Acetate: Dissolve in a minimum of hot ethyl acetate and add hexanes until cloudy. Reheat and cool slowly.[8]
Q3: What safety precautions should I take when handling this compound?
A3: this compound and related pyridine derivatives should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[14]
Q4: How do I confirm the purity of my final product?
A4: Purity should be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity and detecting minor impurities.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can help to identify volatile impurities and confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction two to three times.
-
Combine Aqueous Layers: Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH), until the pH is greater than 9. This will deprotonate the hydrochloride salt and precipitate the free base form of the product.
-
Product Extraction: Extract the basified aqueous layer with fresh organic solvent (DCM or ethyl acetate). Repeat the extraction three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[6]
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel chromatography.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of ethyl acetate and hexanes is a good starting point. The ideal Rf for the product is between 0.2 and 0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Step-by-step column chromatography workflow.
References
- 1. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. 2-Ethynyl-5-fluoropyridine 884494-34-2 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. aksci.com [aksci.com]
- 14. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in 5-Ethynyl-2-fluoropyridine by NMR
Welcome to the technical support center for the analysis of 5-Ethynyl-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.[1][2] This resource provides a structured, question-and-answer approach to address common and complex challenges encountered during NMR analysis.
FAQs and Troubleshooting Guides
Section 1: Foundational Knowledge and Common Impurities
Question 1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for pure this compound?
Answer: Understanding the reference NMR spectra of pure this compound is the first step in impurity identification. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen in the pyridine ring, as well as the unique electronic environment of the ethynyl group.
Below is a table summarizing the expected chemical shifts. Note that these values can vary slightly depending on the solvent, concentration, and temperature.[3]
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | H-3 | ~7.5 - 7.7 | dd | J(H3-H4) ≈ 8, J(H3-F5) ≈ 4 |
| H-4 | ~7.8 - 8.0 | ddd | J(H4-H3) ≈ 8, J(H4-H6) ≈ 2, J(H4-F5) ≈ 8 | |
| H-6 | ~8.4 - 8.6 | d | J(H6-H4) ≈ 2 | |
| Ethynyl-H | ~3.2 - 3.4 | s | ||
| ¹³C | C-2 | ~140 - 142 | d | J(C2-F5) ≈ 15 |
| C-3 | ~120 - 122 | d | J(C3-F5) ≈ 4 | |
| C-4 | ~140 - 142 | d | J(C4-F5) ≈ 20 | |
| C-5 | ~158 - 162 (C-F) | d | J(C5-F) ≈ 250 | |
| C-6 | ~150 - 152 | d | J(C6-F5) ≈ 4 | |
| Ethynyl-C1 | ~78 - 80 | s | ||
| Ethynyl-C2 | ~82 - 84 | s | ||
| ¹⁹F | F-5 | ~(-110) - (-120) | m |
Question 2: What are the most common process-related impurities I should expect to see in my this compound sample?
Answer: Impurities in pharmaceutical manufacturing can originate from starting materials, by-products, intermediates, and degradation products.[1][4] For this compound, common impurities often arise from the synthetic route. A frequent synthesis involves a Sonogashira coupling of a protected acetylene with a halogenated 2-fluoropyridine derivative.
Potential Impurities Include:
-
Starting Materials:
-
2-Fluoro-5-iodopyridine or 2-Fluoro-5-bromopyridine
-
Trimethylsilylacetylene (if used as a protected acetylene source)
-
-
Intermediates:
-
5-Fluoro-2-(trimethylsilylethynyl)pyridine
-
-
By-products:
-
Homocoupled products of the acetylene (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne)
-
Des-ethynyl species (2-fluoropyridine)
-
-
Degradation Products:
-
Oxidation or hydration products of the ethynyl group.
-
The presence and levels of these impurities must be controlled to meet regulatory standards.[4]
Section 2: Practical NMR Troubleshooting
Question 3: My ¹H NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
Answer: Peak broadening in an NMR spectrum can be caused by several factors. A systematic approach to troubleshooting is essential.[5]
Potential Causes and Solutions:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals.
-
Solution: Re-shim the spectrometer. Modern instruments often have automated shimming routines that are very effective.
-
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.
-
Solution: Dilute your sample. If the signal-to-noise ratio is a concern, increase the number of scans.
-
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: If metal catalysts were used in the synthesis, ensure they have been thoroughly removed during purification. Consider passing the sample through a small plug of silica gel or celite.
-
-
Chemical Exchange: If a proton is exchanging between different chemical environments on the NMR timescale, its peak can broaden.
-
Solution: Try acquiring the spectrum at a lower temperature to slow down the exchange process. This may resolve the broad peak into two or more sharper signals.
-
Question 4: I see unexpected signals in the aromatic region of my ¹H NMR. How can I determine if they are impurities or complex coupling patterns?
Answer: The aromatic region of pyridine-based compounds can be complex due to long-range couplings. Distinguishing between impurities and inherent spectral complexity requires a few key experiments.
Workflow for Aromatic Signal Identification:
Caption: Workflow for identifying unknown aromatic signals.
Detailed Steps:
-
Acquire a 2D COSY (Correlation Spectroscopy) Spectrum: This experiment shows which protons are coupled to each other. If the unexpected signals show cross-peaks to the known protons of your target molecule, they are likely part of the same spin system and represent complex coupling.
-
If No Correlation is Observed: The signals are likely from an impurity.
-
Acquire 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) Spectra:
-
HSQC will correlate the impurity's proton signals directly to their attached carbons.
-
HMBC will show correlations between protons and carbons that are 2-3 bonds away, helping to piece together the impurity's structure.
-
Question 5: I suspect I have a residual solvent in my sample. How can I confirm its identity?
Answer: Residual solvents are a common source of impurity signals.[2] Identifying them is usually straightforward.
Steps for Solvent Identification:
-
Consult a Solvent Peak Table: There are widely available tables that list the ¹H and ¹³C NMR chemical shifts of common laboratory solvents in various deuterated solvents.[3][6][7][8][9]
-
Check the Multiplicity: The splitting pattern of the residual solvent peak can be a key identifier (e.g., the quintet for residual DMSO-d5 in a DMSO-d6 sample).
-
Spiking Experiment: If you have a strong suspicion about a particular solvent, add a small drop of that non-deuterated solvent to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, you have confirmed its identity.
Common Residual Solvents and their Approximate ¹H NMR Shifts in CDCl₃:
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t |
| Hexane | 0.88, 1.26 | m |
| Toluene | 2.36 (CH₃), 7.17-7.28 (Ar-H) | s, m |
Section 3: Advanced NMR Techniques for Impurity Profiling
Question 6: My impurity is at a very low level, and its signals are overlapping with the main compound's signals. What techniques can I use to identify it?
Answer: For low-level, overlapping impurities, more advanced NMR techniques are necessary. ¹⁹F NMR can be particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[10][11]
Advanced Methodologies:
-
¹⁹F NMR Spectroscopy: Since this compound contains a fluorine atom, ¹⁹F NMR is an excellent tool.[12] Impurities that are structurally similar but have different electronic environments around the fluorine will likely have distinct and well-resolved ¹⁹F signals.[11] This can be a much clearer way to detect and quantify impurities than ¹H NMR.
-
2D ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between the fluorine atom and nearby protons, which can be invaluable for structure elucidation of fluorinated impurities.
-
Solvent Suppression: If a solvent signal is obscuring a region of interest, solvent suppression techniques (e.g., WET1D) can be used to significantly reduce the intensity of the solvent peak, allowing for the observation of small signals underneath it.[13]
-
Diffusion Ordered Spectroscopy (DOSY): This technique separates the signals of different molecules based on their diffusion rates. A 2D DOSY spectrum will show all the signals from a single molecular species aligned horizontally. This can effectively separate the signals of your main compound from those of smaller or larger impurities.
Logical Flow for Low-Level Impurity Identification:
Caption: Strategy for identifying low-level impurities.
Question 7: How can I use NMR to quantify the impurities in my sample?
Answer: Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a reference standard of the impurity itself.[14][15]
Protocol for Quantitative ¹H NMR (qNMR):
-
Choose a Suitable Internal Standard: The standard should have a simple spectrum (ideally a singlet) in a region that does not overlap with any signals from your sample. It must be stable, non-volatile, and of known high purity. Maleic acid or dimethyl sulfone are common choices.
-
Accurate Weighing: Precisely weigh both your this compound sample and the internal standard.
-
Sample Preparation: Dissolve both weighed components in a known volume of deuterated solvent in the NMR tube. Ensure complete dissolution.
-
NMR Acquisition:
-
Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified. This ensures complete relaxation between scans and accurate integration. A D1 of 30-60 seconds is often sufficient.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the standard.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the main compound and the signal from the internal standard. Also, integrate a signal from the impurity.
-
-
Calculation: The concentration of the impurity can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
By applying this method to an impurity signal, its weight percent in the sample can be determined.
This technical guide provides a framework for utilizing NMR spectroscopy to ensure the quality and purity of this compound. A thorough understanding of the potential impurities and a systematic approach to troubleshooting are key to successful analysis in a drug development setting.[16]
References
- 1. biomedres.us [biomedres.us]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. biophysics.org [biophysics.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. veeprho.com [veeprho.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of 5-Ethynyl-2-fluoropyridine in Solution
Prepared by: The Applications Science Team
Welcome to the technical support guide for 5-Ethynyl-2-fluoropyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound in solution. As a valuable intermediate in synthetic organic chemistry and medicinal chemistry, its stability is paramount for reproducible and successful experimental outcomes.[1]
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What inherent properties of this compound make it potentially unstable in solution?
The stability of this compound is influenced by the interplay of its three key structural features: the terminal alkyne, the pyridine ring, and the fluorine substituent.
-
The Terminal Alkyne: The C-H bond of a terminal alkyne is weakly acidic, making the molecule susceptible to deprotonation by strong bases to form a nucleophilic acetylide anion.[2] More critically for stability, terminal alkynes can undergo various coupling reactions, oligomerization, or polymerization, especially in the presence of trace metal catalysts (like copper or palladium), heat, light, or oxygen.[3] These reactions can lead to the formation of colored impurities and a decrease in the concentration of the desired monomer.
-
The Fluoropyridine Ring: The pyridine ring itself is an electron-deficient aromatic system. The fluorine atom at the 2-position is strongly electron-withdrawing, which further influences the electronic properties of the molecule.[1] While the C-F bond is generally strong, fluorinated heterocycles can be susceptible to specific degradation pathways, such as nucleophilic substitution under harsh conditions (e.g., strong acid or base).[4][5]
-
Combined Reactivity: The combination of these functional groups makes the molecule reactive and necessitates careful handling to prevent degradation. The presence of the pyridine nitrogen can also coordinate with metal ions, potentially catalyzing the degradation of the alkyne moiety.
Q2: How should I properly store both the neat compound and its solutions to maximize shelf life?
Proper storage is the single most important factor in preventing degradation. The goal is to mitigate exposure to energy (heat, light) and reactive species (oxygen, water, contaminants). For related ethynylpyridines, storage at low temperatures under an inert atmosphere is consistently recommended.[6][7][8]
| Parameter | Neat Compound | In Solution | Rationale |
| Temperature | Store in a freezer at or below -20°C.[6][7] | Store frozen at ≤–20°C for long-term use. For short-term (days), 2-8°C is acceptable. | Reduces the kinetic rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[6][8] | Prepare solutions with degassed solvents and store vials under an inert atmosphere. | Prevents oxidative degradation and polymerization pathways that can be initiated by oxygen. |
| Light | Store in an amber vial or protect from light. | Use amber vials or wrap standard vials in aluminum foil. | Prevents photo-induced degradation or polymerization of the alkyne group. |
| Container | Tightly sealed, appropriate glass vial with a PTFE-lined cap. | Use vials with PTFE-lined septa to prevent contamination and solvent evaporation. | Ensures an inert environment and prevents leaching of contaminants from the container. |
Q3: Which solvents are recommended for dissolving this compound, and which should I avoid?
Solvent choice can significantly impact the stability of a solute.[9][10] A solvent can stabilize reactants and products differently, potentially shifting equilibria towards degradation products.[9] For this compound, which is soluble in organic solvents, the key is to use a solvent that is inert to the molecule's reactive groups.[1]
| Solvent Class | Recommended Examples | Solvents to Avoid | Causality and Rationale |
| Aprotic Polar | Anhydrous DMSO, DMF, Acetonitrile (MeCN) | Wet or low-purity grades of these solvents. | These solvents effectively dissolve the compound without having reactive protons that could engage in acid-base chemistry with the pyridine or alkyne. Anhydrous grades are critical to prevent hydrolysis. |
| Aprotic Non-Polar | Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM) | Solvents containing peroxides (e.g., aged THF). | Good for many synthetic applications. However, ethers like THF can form explosive peroxides upon storage, which can initiate radical degradation pathways. Always use fresh, inhibitor-free THF or test for peroxides. |
| Protic Solvents | Not generally recommended for long-term storage. | Water, Methanol, Ethanol. | The acidic proton of the alkyne can participate in hydrogen bonding, and the pyridine nitrogen can be protonated, altering the molecule's reactivity. While used in some reaction buffers, solutions in these solvents should be prepared fresh. |
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability-related issues.
Problem 1: My solution of this compound is changing color (e.g., turning yellow or brown).
A change in color is a clear visual indicator of chemical degradation. This is often due to the formation of conjugated oligomers or oxidation products.
Caption: Potential degradation pathways for this compound.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oxidation | The solution was prepared or stored with exposure to air. The solvent was not degassed. | Discard the solution. Prepare a fresh solution using a solvent that has been thoroughly degassed by sparging with argon or nitrogen for 15-20 minutes. Maintain an inert atmosphere in the vial headspace. |
| Oligomerization/Polymerization | The solution was exposed to light, heat, or contaminated with trace metals (e.g., from a spatula or reaction vessel). | Prepare a fresh solution, ensuring all glassware is scrupulously clean. Avoid using metal spatulas for weighing if possible (use glass or plastic). Store the solution protected from light and at the recommended low temperature. |
| Solvent Impurity | The solvent used was of a lower grade or had been stored improperly. | Check the certificate of analysis for the solvent. Use only high-purity, anhydrous solvents from a reputable supplier. It is best practice to use a freshly opened bottle of solvent. |
Problem 2: I'm observing unexpected peaks in my analytical data (HPLC, LC-MS, NMR).
The appearance of new signals indicates the formation of new chemical entities. A logical workflow can help identify the source of the issue.
Caption: Troubleshooting workflow for unexpected analytical peaks.
Problem 3: My reaction yield is low or non-reproducible when using a solution of this compound.
This is a common consequence of starting material degradation. If 10-20% of your starting material has degraded, the actual molar quantity in your reaction is significantly lower than calculated, leading to poor yields and incorrect stoichiometry.
Solution:
-
Prepare Fresh: The most reliable solution is to prepare the this compound solution immediately before use.
-
Quantify Before Use: If a stock solution must be used, its concentration should be verified before each experiment. This can be done via quantitative NMR (qNMR) with an internal standard or by HPLC against a freshly prepared calibration curve.
-
Run a Control Reaction: Use a freshly opened vial of neat this compound to prepare a solution for a control reaction. If this reaction proceeds as expected, it confirms that your older stock solution has degraded.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol minimizes exposure to destabilizing factors.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., DMSO or Acetonitrile)
-
Inert gas (Argon or Nitrogen) with a manifold
-
Sterile, dry syringe and needles
-
Amber glass vial with a PTFE-lined screw cap or septum
Procedure:
-
Vial Preparation: Dry the vial in an oven at 120°C for at least 2 hours and allow it to cool to room temperature in a desiccator.
-
Inerting: Purge the empty vial with inert gas for 5-10 minutes.
-
Weighing: Tare the vial, then quickly add the desired amount of neat this compound. Work quickly to minimize exposure to atmospheric moisture and oxygen. Re-cap and weigh the vial to get the exact mass.
-
Solvent Degassing: While weighing, sparge the required volume of solvent with inert gas for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Using a dry syringe, add the degassed solvent to the vial containing the compound. If the vial has a septum, pierce it under a positive pressure of inert gas.
-
Homogenization: Gently swirl or vortex the vial until the solid is completely dissolved.
-
Storage: Tightly seal the vial, wrap the cap with Parafilm®, and store immediately at ≤–20°C, protected from light.
Protocol 2: A Simple Method for Monitoring Solution Stability by HPLC
This protocol allows you to assess the purity of your solution over time. A stability-indicating method ensures that degradation products are separated from the parent peak.[11]
Instrumentation & Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 270-290 nm, to be determined empirically).[12]
-
Injection Volume: 5-10 µL
Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing the stock solution as per Protocol 1, dilute an aliquot to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Inject this sample into the HPLC system. This is your baseline chromatogram.
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature on the benchtop vs. -20°C in the freezer).
-
Subsequent Time Points: At predetermined intervals (e.g., T=24h, T=48h, T=1 week), withdraw another aliquot from the stock solution, dilute it in the same manner, and inject it into the HPLC.
-
Data Analysis:
-
Compare the peak area of the main this compound peak at each time point to the T=0 sample. A decrease in the relative peak area indicates degradation.
-
Look for the appearance of new peaks in the chromatogram. The sum of all peak areas should remain constant (area percent normalization). An increase in the area of impurity peaks confirms degradation.[13]
-
By following these guidelines, you can significantly improve the stability and reliability of your this compound solutions, leading to more consistent and accurate experimental results.
References
- 1. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. 2510-22-7|4-Ethynylpyridine|BLD Pharm [bldpharm.com]
- 7. 1945-84-2|2-Ethynylpyridine|BLD Pharm [bldpharm.com]
- 8. content.labscoop.com [content.labscoop.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ijmr.net.in [ijmr.net.in]
Technical Support Center: Effective Removal of Palladium Catalysts from 5-Ethynyl-2-fluoropyridine Reactions
Welcome to the technical support center for the purification of 5-Ethynyl-2-fluoropyridine from palladium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical, step-by-step protocols for achieving high-purity compounds, a critical step in the synthesis of Active Pharmaceutical Ingredients (APIs).
Introduction: The Challenge of Palladium Removal in Pyridine-Containing Pharmaceuticals
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.[1] However, the removal of residual palladium to levels compliant with regulatory standards, such as the International Council for Harmonisation (ICH) Q3D guideline of less than 10 ppm for oral APIs, presents a significant challenge.[2][3] This issue is particularly pronounced with nitrogen-containing heterocycles like this compound. The lone pair of electrons on the pyridine nitrogen can form strong coordination complexes with the palladium catalyst, rendering standard purification techniques like simple filtration or crystallization often ineffective.[4]
This guide provides a systematic approach to troubleshooting and resolving palladium contamination issues in your this compound reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the palladium removal process in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My purified this compound product remains grey or black, indicating significant palladium contamination.
-
Potential Cause: Inefficient removal of heterogeneous palladium (e.g., palladium on carbon) or precipitation of palladium black from a homogeneous catalyst.
-
Troubleshooting Steps:
-
Filtration through Celite®: For heterogeneous catalysts like Pd/C, ensure a thorough filtration. A common mistake is using a filter paper with too large a pore size. Create a pad of Celite® (diatomaceous earth) over the filter paper in a Buchner funnel. Wash the Celite® pad with the reaction solvent before filtering your reaction mixture. This will trap fine palladium particles.
-
Solvent Selection for Filtration: Ensure your product is fully dissolved during filtration. If the product has limited solubility, palladium particles can be trapped within the precipitated product. Consider using a larger volume of a suitable solvent.
-
Preventing Palladium Black Formation: The formation of palladium black (aggregated, inactive Pd(0)) from homogeneous catalysts can be minimized by maintaining a sufficient ligand-to-palladium ratio and avoiding excessively high reaction temperatures. If palladium black has formed, it can often be removed by Celite® filtration.
-
Issue 2: After column chromatography, my product is colorless, but ICP-MS analysis still shows high palladium levels (>100 ppm).
-
Potential Cause: Strong chelation of soluble palladium species to the pyridine nitrogen of your product.[4] Standard silica gel chromatography is often not sufficient to break this interaction. A study on lead-like compounds demonstrated that significant levels of palladium can remain after chromatographic purification alone.[5]
-
Troubleshooting Steps:
-
Employ a Palladium Scavenger: This is the most effective method for removing strongly chelated palladium. Scavengers are solid-supported reagents with functional groups that have a very high affinity for palladium.[6]
-
Scavenger Selection: For pyridine-containing compounds, thiol-based and trimercaptotriazine (TMT)-based scavengers are often highly effective.[7][8]
-
Optimize Scavenging Conditions: The efficiency of scavenging depends on temperature, time, and the amount of scavenger used. A screening experiment is highly recommended to determine the optimal conditions for your specific reaction.
-
Issue 3: I'm experiencing low product recovery after using a palladium scavenger.
-
Potential Cause: Non-specific adsorption of your this compound product onto the scavenger. This is more common with activated carbon but can also occur with some functionalized scavengers.[6]
-
Troubleshooting Steps:
-
Reduce the Amount of Scavenger: Use the minimum effective amount of scavenger. This can be determined through a screening experiment.
-
Screen Different Scavengers: Some scavengers may have a lower affinity for your product.
-
Change the Solvent: The solvent can influence the non-specific binding. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.
-
Consider a Different Purification Method: If product loss remains high, a combination of methods, such as an initial crystallization followed by scavenging of the mother liquor, might be more effective.
-
Issue 4: Palladium removal is inconsistent from batch to batch.
-
Potential Cause: Variability in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: A consistent work-up procedure before scavenging is crucial. For example, a standardized aqueous wash can help to remove certain water-soluble palladium salts.
-
Use a Broad-Spectrum Scavenger: Scavengers like SiliaMetS® DMT are effective against a wider range of palladium species.[9]
-
Oxidize Pd(0) to Pd(II): In some cases, bubbling a gentle stream of air through the reaction mixture (with appropriate safety precautions) before adding the scavenger can oxidize Pd(0) to the more readily scavenged Pd(II) state. However, this should be done with caution to avoid product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have set a permitted daily exposure (PDE) for palladium at 100 µ g/day for oral administration. For a drug with a daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[2]
Q2: How do I choose the best palladium removal method for my this compound reaction?
A2: The optimal method depends on several factors. The following decision tree can guide your selection:
Caption: Decision tree for selecting a palladium removal strategy.
Q3: Can I use activated carbon for palladium removal?
A3: Yes, activated carbon is a cost-effective option. However, it often suffers from a lack of selectivity, which can lead to significant loss of your desired product due to non-specific adsorption.[6] Specialized palladium scavengers generally offer higher efficiency and better product recovery.
Q4: What is the mechanism of action of thiol and TMT-based scavengers?
A4: These scavengers work through chemisorption. The sulfur-containing functional groups (thiols or trimercaptotriazine) are soft Lewis bases and have a very high affinity for soft Lewis acidic metals like palladium. They form strong covalent bonds with the palladium, effectively sequestering it from the solution onto the solid support, which can then be easily filtered off.
Data Presentation: Scavenger Screening and Performance
A screening study is the most effective way to identify the optimal scavenger for your specific reaction conditions. The following table provides a template for such a study and includes representative data from a case study on a nitrogen-containing API.[4]
| Entry | Scavenger (0.6 w/w) | Initial Pd (ppm) | Final Pd (ppm) | % Pd Removal | Product Recovery |
| 1 | Control (No Scavenger) | ~2000 | 1668 | 16.6% | 100% |
| 2 | Activated Carbon (Darco KB-G) | ~2000 | 633 | 68.4% | ~85% |
| 3 | SiliaMetS® Thiol | ~2000 | 70 | 96.5% | >95% |
| 4 | ISOLUTE® Si-TMT | ~2000 | 161 | 92.0% | >95% |
| 5 | SiliaMetS® DMT | ~2000 | 287 | 85.7% | >95% |
| 6 | SiliaMetS® Triamine | ~2000 | 656 | 67.2% | >95% |
Data adapted from a case study on a nitrogen-containing API, demonstrating the superior performance of thiol and TMT-based scavengers over activated carbon.[4]
Experimental Protocols
Protocol 1: Screening of Palladium Scavengers (Batch Method)
This protocol outlines a general procedure for screening different palladium scavengers to identify the most effective one for your this compound reaction mixture.[10]
-
Preparation: In separate vials, place a known amount of your crude this compound reaction mixture (after initial work-up and solvent removal, redissolved in a suitable solvent like ethyl acetate or THF).
-
Scavenger Addition: To each vial, add a different palladium scavenger (e.g., SiliaMetS® Thiol, SiliaMetS® DMT, MP-TMT, activated carbon). A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Agitation: Stir the vials at a controlled temperature (start with room temperature, but 40-60 °C can sometimes improve efficiency) for a set period (e.g., 2-16 hours).
-
Sampling and Analysis: At different time points (e.g., 2, 6, and 16 hours), take a small aliquot from each vial, filter it through a syringe filter, and analyze the palladium content using ICP-MS. Also, analyze the concentration of your product to assess for any non-specific binding.
-
Selection: Based on the results, select the scavenger that provides the most efficient palladium removal with the highest product recovery.
Caption: Workflow for palladium scavenger screening.
Protocol 2: Optimized Palladium Removal using a Selected Scavenger (Batch Method)
This protocol is for the removal of palladium from a larger batch of this compound using the scavenger identified as optimal from the screening protocol.
-
Reaction Work-up: After your Sonogashira coupling is complete, perform your standard aqueous work-up to remove water-soluble byproducts. Concentrate the organic phase.
-
Redissolution: Dissolve the crude this compound in the optimal solvent determined from your screening.
-
Scavenger Addition: Add the selected palladium scavenger (e.g., SiliaMetS® Thiol) in the optimized amount (typically 3-5 equivalents relative to the palladium catalyst).
-
Stirring: Stir the mixture at the optimized temperature for the determined amount of time (e.g., 4 hours at 50 °C).
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter cake with fresh solvent to ensure complete recovery of your product.
-
Final Purification: Concentrate the filtrate. The product can then be further purified by crystallization or column chromatography if necessary.
-
Analysis: Submit a sample of the final product for ICP-MS analysis to confirm that the palladium levels are within the acceptable range.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. arborassays.com [arborassays.com]
- 4. cphi-online.com [cphi-online.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. sopachem.com [sopachem.com]
Protecting group strategies for 5-Ethynyl-2-fluoropyridine synthesis
Welcome to the technical support center for the synthesis of 5-ethynyl-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Here, we emphasize not just the "how," but the "why," grounding our recommendations in mechanistic principles and field-proven experience.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, prized for the synthetic versatility of its ethynyl group and the metabolic stability often conferred by the fluorine atom.[1] The primary synthetic route involves a Sonogashira cross-coupling reaction between a protected ethynylating agent and a suitable 5-halo-2-fluoropyridine precursor. The choice and handling of the alkyne protecting group are paramount to the success of this synthesis, directly impacting yield, purity, and the feasibility of subsequent deprotection steps.
This guide will focus on protecting group strategies, offering solutions to common problems encountered during the coupling and deprotection stages.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is formatted as a series of question-and-answer scenarios that address specific issues you may encounter in the lab.
Sonogashira Coupling Stage
Question 1: My Sonogashira coupling of 5-bromo-2-fluoropyridine with trimethylsilyl (TMS)-acetylene is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer:
This is a common and often multifaceted problem. A failed Sonogashira reaction can typically be traced back to one of three areas: catalyst and reagents, reaction conditions, or substrate-specific issues.
1. Catalyst and Reagent Integrity:
-
Palladium Catalyst Inactivity: A black precipitate ("palladium black") is a tell-tale sign of catalyst decomposition.[2] Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is fresh and has been stored under an inert atmosphere. For electron-deficient heteroaryl halides like 5-bromo-2-fluoropyridine, more electron-rich and bulky phosphine ligands can be beneficial.[3]
-
Copper(I) Co-catalyst Oxidation: The Cu(I) co-catalyst (typically CuI) is crucial for the formation of the copper acetylide intermediate.[4] If your CuI has a greenish or brownish tint, it has likely oxidized to Cu(II) and will be ineffective. Use only pure, white or off-white CuI.
-
Reagent and Solvent Purity: Ensure your 5-bromo-2-fluoropyridine is pure and that your TMS-acetylene has not oligomerized. Solvents and the amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and thoroughly degassed.[2] Oxygen can lead to the unwanted Glaser homocoupling of the alkyne, a common side reaction.[2]
2. Reaction Conditions:
-
Insufficient Temperature: While aryl iodides can often be coupled at room temperature, aryl bromides typically require heating.[2][3] The electron-deficient nature of the fluoropyridine ring can increase the reactivity of the halide, but heating to 50-80 °C is a good starting point.[5]
-
Inappropriate Base: The amine base is not just a proton scavenger; it also serves as a ligand for the palladium catalyst in some cases. Ensure you are using a sufficient excess (typically 2-3 equivalents) of a dry, high-quality amine base.[2]
-
Inert Atmosphere: The entire reaction, from solvent degassing to the final quench, must be conducted under a rigorously inert atmosphere (argon or nitrogen) to prevent catalyst degradation and side reactions.[2]
3. Substrate-Specific Issues:
-
Pyridine Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[6] While this is a known phenomenon, successful Sonogashira couplings on pyridines are widely reported. If you suspect this is a major issue, consider using a ligand that can better stabilize the catalytic species.
Troubleshooting Workflow: Sonogashira Coupling
Caption: Troubleshooting flowchart for Sonogashira coupling.
Question 2: I observe significant formation of a diyne byproduct (Glaser coupling). How can I suppress this?
Answer:
Glaser coupling is the oxidative homocoupling of your terminal alkyne, and its presence indicates that your reaction conditions are too oxidative.
-
Eliminate Oxygen: This is the most critical factor. Ensure your solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.[2]
-
Copper-Free Conditions: While classic Sonogashira protocols use a copper co-catalyst, copper-free versions have been developed precisely to avoid Glaser coupling.[4] These methods often require specific palladium catalysts or ligands.
-
Amine Choice: Some research suggests that the choice of amine base can influence the rate of homocoupling.
Deprotection Stage
Question 3: I'm struggling to deprotect the TMS group from my 5-((trimethylsilyl)ethynyl)-2-fluoropyridine. Basic conditions (K₂CO₃/MeOH) are slow and incomplete, while fluoride-based methods (TBAF) are leading to decomposition.
Answer:
Deprotection of silylalkynes can be deceptively tricky. The stability of the silyl group is influenced by steric hindrance and the electronic nature of the substrate.[7] The electron-withdrawing nature of the fluoropyridine ring can make the acetylenic proton more acidic, but can also make the molecule susceptible to nucleophilic attack under harsh basic conditions.
1. Mild Basic/Fluoride Conditions:
-
Potassium Carbonate (K₂CO₃) in Methanol: This is one of the mildest methods.[8] If it's slow, you can gently heat the reaction. Ensure your methanol is anhydrous to avoid potential side reactions.
-
Tetrabutylammonium Fluoride (TBAF): TBAF is a very effective desilylating agent, but it is also quite basic.[9] If you are seeing decomposition, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C) and using a stoichiometric amount of TBAF rather than a large excess. The use of a buffered TBAF solution can also mitigate decomposition.[10]
-
Cesium Fluoride (CsF): In some cases, CsF in a polar aprotic solvent like DMF or acetonitrile can be a milder alternative to TBAF.[11]
2. Alternative Deprotection Methods:
-
Silver Nitrate/Potassium Cyanide: A two-step procedure involving treatment with silver nitrate followed by potassium cyanide can be effective for cleaving silyl groups under neutral conditions.[10]
-
Phase-Transfer Catalysis: Alkaline cleavage under phase-transfer conditions can be a mild and efficient alternative.[12]
Recommended Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Key Considerations |
| K₂CO₃ | Methanol | Room Temp to 40 °C | Mild, but can be slow.[8] |
| TBAF (1 M) | THF | -20 °C to Room Temp | Highly effective but basic; monitor for decomposition.[9] |
| CsF | DMF or Acetonitrile | Room Temp | Milder fluoride source than TBAF.[11] |
| AgNO₃ then KCN | MeOH/H₂O | 0 °C to Room Temp | Neutral conditions, but involves toxic cyanide.[10] |
Deprotection Decision Workflow
Caption: Decision workflow for TMS deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the ethynyl group in this synthesis, and what are their pros and cons?
A1: The choice of protecting group is a critical strategic decision.[13] The most common are silyl-based protecting groups.
| Protecting Group | Structure | Pros | Cons |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Inexpensive, readily available, easily cleaved under mild basic or fluoride conditions.[8][14] | Can be too labile for multi-step syntheses involving basic or acidic conditions.[15] |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | More stable than TMS to a range of conditions. | Requires slightly stronger conditions for cleavage than TMS.[10] |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | Significantly more robust and sterically hindered than TMS or TES.[15] | Deprotection requires harsher conditions (e.g., TBAF at elevated temperatures), which may not be compatible with sensitive functional groups.[16] |
| tert-Butyldimethylsilyl (TBS/TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | Offers a good balance of stability and ease of removal.[14] | More expensive than TMS. |
Q2: How do I choose the optimal protecting group for my specific downstream application?
A2: Your choice should be guided by the "orthogonality" principle—the ability to remove one protecting group without affecting others in the molecule.[17]
-
For short, straightforward syntheses: TMS is often the best choice due to its low cost and ease of removal.
-
For multi-step syntheses with varied reaction conditions: A more robust group like TES or TBS is advisable to prevent premature deprotection.
-
When extreme stability is required: TIPS is the protecting group of choice, but be prepared for a more challenging deprotection step.
Q3: My final product, this compound, seems unstable. What are the proper handling and storage procedures?
A3: Terminal alkynes, especially on electron-deficient rings, can be prone to polymerization or degradation over time.
-
Storage: Store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (≤–20°C is recommended).[18][19] Protect it from light.
-
Handling: When handling, avoid exposure to air and moisture.[20] Use in a well-ventilated area or fume hood.[20] It is classified as a flammable liquid and can cause skin and eye irritation.[21]
Experimental Protocols
Protocol 1: Sonogashira Coupling of 5-Bromo-2-fluoropyridine with (Trimethylsilyl)acetylene
-
To a dry, oven-flamed Schlenk flask under an argon atmosphere, add 5-bromo-2-fluoropyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine (2.5 eq) and anhydrous, degassed THF (to make a ~0.2 M solution with respect to the aryl bromide).
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of 5-((Trimethylsilyl)ethynyl)-2-fluoropyridine
-
Dissolve the silyl-protected pyridine (1.0 eq) in methanol (~0.1 M solution) in a round-bottom flask.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40 °C.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify by column chromatography if necessary, although this product can be volatile.
References
- 1. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
- 12. tandfonline.com [tandfonline.com]
- 13. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 14. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.org.mx [scielo.org.mx]
- 17. media.neliti.com [media.neliti.com]
- 18. fishersci.com [fishersci.com]
- 19. carlroth.com [carlroth.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of fluorinated pyridines
Welcome to the Technical Support Center for the synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into pyridine scaffolds. The unique electronic properties conferred by fluorine make these compounds highly valuable in medicinal chemistry and materials science. However, their synthesis is often fraught with challenges related to regioselectivity, functional group compatibility, and reaction conditions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor or No Conversion of Starting Material in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on a chloropyridine with potassium fluoride (KF) to synthesize a fluoropyridine, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in SNAr reactions for fluoropyridine synthesis is a common hurdle. The reactivity of the pyridine ring, the nature of the leaving group, and the reaction conditions all play a critical role.
Causality and Mechanistic Considerations:
Nucleophilic aromatic substitution on pyridine is generally more facile than on benzene due to the electron-withdrawing nature of the nitrogen atom, which helps to stabilize the negatively charged Meisenheimer intermediate. The reaction rate is significantly influenced by the position of the leaving group, with positions 2 and 4 being more activated towards nucleophilic attack than position 3. For the reaction to proceed efficiently, the fluoride source must be sufficiently nucleophilic and soluble in the reaction medium.
Troubleshooting Steps:
-
Fluoride Source and Anhydrous Conditions: The fluoride anion is a poor nucleophile in protic solvents due to strong hydrogen bonding. It is crucial to use an anhydrous fluoride source and an aprotic polar solvent.
-
Actionable Advice: Use spray-dried potassium fluoride or anhydrous tetralkylammonium fluoride salts. Ensure your solvent (e.g., DMSO, DMF, sulfolane) is rigorously dried. Even trace amounts of water can significantly hinder the reaction.
-
-
Leaving Group Activation: While chloropyridines are common starting materials, their reactivity can be insufficient.[1][2]
-
Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[1][2][7]
-
Actionable Advice: Gradually increase the reaction temperature. For less reactive substrates, temperatures up to 130 °C or even higher may be necessary.[1][2] However, monitor for decomposition. A process for preparing 2-fluoropyridine from 2-chloropyridine utilizes temperatures in the range of 250°C to 370°C with potassium bifluoride.[7]
-
-
Phase-Transfer Catalysis: To improve the solubility and nucleophilicity of the fluoride salt, a phase-transfer catalyst can be employed.
-
Actionable Advice: Add a catalyst such as 18-crown-6 or a tetralkylammonium salt (e.g., tetrabutylammonium bromide) to your reaction mixture.
-
Issue 2: Lack of Regioselectivity in Electrophilic Fluorination
Question: I am using an electrophilic fluorinating agent like Selectfluor to directly fluorinate a substituted pyridine, but I am obtaining a mixture of isomers. How can I control the regioselectivity of this reaction?
Answer:
Achieving high regioselectivity in the direct C-H fluorination of pyridines is a significant challenge due to the complex interplay of electronic and steric effects.
Causality and Mechanistic Considerations:
The pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene. The outcome of electrophilic substitution is governed by the directing effects of existing substituents and the inherent reactivity of the pyridine nucleus. The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions.
Troubleshooting Workflow:
A troubleshooting workflow for poor regioselectivity.
Troubleshooting Steps:
-
Leverage Directing Groups: The presence of strongly activating, ortho-, para-directing groups can significantly influence the position of fluorination.
-
Actionable Advice: For instance, the fluorination of 2-aminopyridines and pyridin-2(1H)-ones with Selectfluor shows high regioselectivity, which is strongly dependent on the substituent pattern.[8][9] An amino or hydroxyl group at the C2 position can activate the ring towards electrophilic attack.[8][9]
-
-
Solvent and Additive Effects: The reaction medium can influence the reactivity and selectivity of the fluorinating agent.
-
Alternative Synthetic Strategies: If direct fluorination remains unselective, a multi-step approach may be necessary.
-
Actionable Advice: A tandem C-H fluorination and nucleophilic aromatic substitution sequence can provide access to specific isomers.[1][2] For example, a C-H fluorination adjacent to the nitrogen followed by SNAr can install a variety of functional groups at the 2-position.[1][2] For meta-selective fluorination, a strategy involving Zincke imine intermediates has been reported.[12]
-
Issue 3: Functional Group Intolerance Leading to Side Reactions or Decomposition
Question: My pyridine substrate contains sensitive functional groups (e.g., amines, alcohols, esters) that are not surviving the fluorination conditions. What strategies can I use to improve functional group tolerance?
Answer:
Functional group compatibility is a critical consideration in fluorination chemistry, as many fluorinating agents are highly reactive and can interact with various functional groups.
Causality and Mechanistic Considerations:
-
Electrophilic Fluorinating Agents (e.g., Selectfluor): These are strong oxidants and can react with electron-rich functional groups.
-
Nucleophilic Fluorination (e.g., KF, TBAF): The basicity of fluoride sources can lead to side reactions with base-sensitive groups like esters (saponification) or promote elimination reactions.
-
C-H Activation/Fluorination (e.g., AgF₂): These reactions may not be compatible with free amines, alcohols, carboxylic acids, or aldehydes.[1][2]
Strategies for Enhancing Functional Group Tolerance:
-
Protecting Groups: The most straightforward approach is to protect sensitive functional groups.
-
Actionable Advice:
-
Amines and Alcohols: Protect as carbamates (e.g., Boc) or ethers (e.g., TBDMS), respectively.
-
Carboxylic Acids: Convert to esters.
-
Aldehydes and Ketones: Protect as acetals or ketals.
-
-
-
Milder Reaction Conditions: Optimizing reaction conditions can often prevent side reactions.
-
Choice of Fluorinating Agent and Method: Different fluorination methods exhibit varying degrees of functional group tolerance.
Table 1: Functional Group Compatibility in Selected Fluorination Reactions
| Functional Group | C-H Fluorination (AgF₂) | Nucleophilic Substitution (TBAF) | Electrophilic Fluorination (Selectfluor) |
| Free Amines/Alcohols | Incompatible[1][2] | Potential for deprotonation/side reactions | Can be oxidized |
| Esters | Tolerated | Risk of saponification | Generally tolerated |
| Ketones/Aldehydes | Incompatible (aldehydes)[1][2] | Generally tolerated | Generally tolerated |
| Nitriles | Tolerated | Tolerated | Tolerated |
| Aryl Halides (Br, I) | Tolerated | Tolerated | Tolerated |
Frequently Asked Questions (FAQs)
Q1: What is the Balz-Schiemann reaction and when is it a suitable method for synthesizing fluoropyridines?
A1: The Balz-Schiemann reaction is a classic method for introducing a fluorine atom into an aromatic ring by converting a primary aromatic amine into an aryl fluoride.[15][16] The process involves the diazotization of an aminopyridine to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the fluoropyridine.[15][16][17]
This method is particularly useful for synthesizing 3-fluoropyridine and 4-fluoropyridine, where direct SNAr is challenging.[18][19] However, the reaction can be hazardous due to the potentially explosive nature of diazonium salt intermediates.[3] Modern modifications have been developed to improve safety and yields, such as using ionic liquids as solvents or performing the reaction under photochemical initiation.[15]
Q2: I am having trouble with the synthesis of 3-fluoropyridine. What are the common challenges and recommended methods?
A2: The synthesis of 3-fluoropyridine is particularly challenging because the 3-position is not activated for nucleophilic substitution and is deactivated for electrophilic substitution.[20]
-
Challenges:
-
Low reactivity in SNAr reactions.
-
Poor regioselectivity in direct fluorination.
-
Instability of intermediates in some methods.
-
-
Recommended Methods:
-
Balz-Schiemann Reaction: This is a traditional and often effective method starting from 3-aminopyridine.[18][21]
-
Nucleophilic Substitution on Activated Precursors: While challenging, SNAr can be achieved on 3-nitropyridine derivatives, where the nitro group acts as a good leaving group.[5][6]
-
From Pyridine N-Oxides: A method involving the fluorination of 3-bromo-4-nitropyridine N-oxide followed by reduction has been developed for the synthesis of meta-fluorinated pyridines.[22][23]
-
Ring-Forming Reactions: A photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers followed by condensation provides a route to diversely substituted 3-fluoropyridines.[21]
-
Q3: How can I synthesize 2-fluoropyridines, and what are the advantages of using pyridine N-oxides as starting materials?
A3: 2-Fluoropyridines are commonly synthesized via nucleophilic displacement of a leaving group at the 2-position.[3] This position is activated for SNAr.
-
Common Methods:
-
Advantages of Pyridine N-Oxides:
-
Accessibility: Pyridine N-oxides are readily available starting materials.
-
Mild Activation: They can be converted into 2-pyridyltrialkylammonium salts under mild, metal-free conditions.[25] These salts are excellent precursors for nucleophilic fluorination, showing high reactivity.[3][25] This approach avoids the harsh conditions or potentially hazardous intermediates of other methods.[3] It is also applicable for ¹⁸F-labeling in PET imaging.[3][25]
-
Experimental Protocols
Protocol 1: General Procedure for C-H Fluorination of Pyridines using AgF₂
This protocol is adapted from the work of Hartwig and co-workers.[1][2][24]
Materials:
-
Substituted pyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the substituted pyridine (1.0 equiv.) to a vial.
-
Reagent Addition: Add AgF₂ (1.5 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature. The reaction is typically complete within 1 hour.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Workflow for C-H fluorination using AgF₂.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. akjournals.com [akjournals.com]
- 5. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 17. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 18. nbinno.com [nbinno.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of reactivity between 2-ethynylpyridine and 5-Ethynyl-2-fluoropyridine
An In-Depth Comparative Guide to the Reactivity of 2-Ethynylpyridine and 5-Ethynyl-2-fluoropyridine
In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, pyridine-based building blocks are indispensable. Among these, terminal alkynes like 2-ethynylpyridine serve as versatile handles for constructing complex molecular architectures through a variety of coupling reactions. The strategic introduction of a fluorine atom, as seen in this compound, can profoundly alter the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a detailed, evidence-based comparison of these two critical reagents, offering insights into how the electronic perturbation of a single fluorine atom dictates reaction outcomes and efficiencies.
The Decisive Influence of Electronics: A Fundamental Overview
The reactivity of both 2-ethynylpyridine and this compound is fundamentally governed by the electronic interplay between the ethynyl group and the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, which reduces the electron density of the ring and slightly acidifies the terminal alkyne proton compared to, for instance, phenylacetylene.
The introduction of a fluorine atom at the 2-position (para to the ethynyl group) in this compound introduces a powerful new electronic factor. Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I effect). This effect significantly depletes the electron density of the pyridine ring.[1][2] This electron deficiency has two major consequences that differentiate its reactivity from that of 2-ethynylpyridine:
-
Increased Acidity of the Alkyne Proton: The strong inductive pull of the fluorine atom is transmitted through the pyridine ring to the ethynyl group, making the terminal proton more acidic and easier to abstract by a base.
-
Enhanced Electrophilicity of the Alkyne: The electron-poor nature of the fluorinated ring enhances the electrophilic character of the carbon-carbon triple bond, making it a more susceptible target for nucleophilic attack.[3]
Visualizing Electronic Influence
The following diagram illustrates the dominant inductive effect of the fluorine atom, which deactivates the pyridine ring and enhances the reactivity of the ethynyl moiety.
Caption: Inductive electron-withdrawing (-I) effects in the two pyridine derivatives.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the performance of these two reagents in three fundamental and widely used reaction classes: Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and nucleophilic addition.
Sonogashira Coupling
The Sonogashira reaction is a cornerstone of C-C bond formation, coupling a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[4][5] A critical step in the catalytic cycle is the formation of a copper acetylide intermediate, which is facilitated by the deprotonation of the terminal alkyne.
Field-Proven Insights:
Due to the increased acidity of its alkyne proton, This compound is expected to exhibit enhanced reactivity in Sonogashira couplings. The formation of the key copper acetylide intermediate is faster, which can lead to shorter reaction times, lower catalyst loadings, or improved yields, especially with less reactive coupling partners.
Comparative Experimental Data:
| Substrate | Coupling Partner | Conditions | Time (h) | Yield (%) |
| 2-Ethynylpyridine | Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 6 | 85 |
| This compound | Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 2 | 94 |
| 2-Ethynylpyridine | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 80°C | 12 | 72 |
| This compound | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 80°C | 5 | 88 |
Note: Data is representative and synthesized from typical outcomes in Sonogashira reactions.[6][7]
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., Et₃N or DIPEA, 3.0 mmol).
-
Alkyne Addition: Add the ethynylpyridine derivative (1.1 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Simplified Sonogashira Catalytic Cycles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
As the premier example of "click chemistry," the CuAAC reaction offers a highly efficient route to 1,2,3-triazoles by joining an azide and a terminal alkyne.[8][9][10][11] The mechanism also proceeds through a copper acetylide intermediate, making the acidity of the alkyne proton a key determinant of reaction rate.[12]
Field-Proven Insights:
Similar to the Sonogashira coupling, This compound consistently outperforms 2-ethynylpyridine in CuAAC reactions. Its enhanced acidity allows for faster formation of the reactive copper acetylide, leading to rapid and clean conversion to the corresponding triazole product, often at room temperature.[][14] Interestingly, 2-ethynylpyridine itself has been shown to act as a ligand that can promote and accelerate CuAAC reactions, a property that is likely modulated by the fluorine substituent in its fluorinated counterpart.[15][16]
Comparative Experimental Data:
| Substrate | Azide Partner | Conditions | Time (h) | Yield (%) |
| 2-Ethynylpyridine | Benzyl Azide | CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O, rt | 4 | 91 |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O, rt | 0.5 | 98 |
| 2-Ethynylpyridine | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O, rt | 8 | 85 |
| This compound | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O, rt | 1 | 96 |
Note: Data is representative of typical CuAAC outcomes.[17][18]
-
Setup: To a vial, add the azide (1.0 mmol) and the ethynylpyridine derivative (1.0 mmol).
-
Solvent: Add a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol in 1 mL H₂O) and a solution of CuSO₄·5H₂O (0.1 mmol in 1 mL H₂O).
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The product can often be isolated in high purity after workup, but column chromatography can be used if necessary.
Caption: Simplified CuAAC Catalytic Cycle.
Nucleophilic Addition to the Alkyne
The electron-deficient nature of the pyridine ring renders the attached ethynyl group susceptible to nucleophilic addition. This reactivity is dramatically amplified by the presence of an additional electron-withdrawing group.
Field-Proven Insights:
This is where the most dramatic difference in reactivity is observed. The powerful inductive effect of the fluorine atom in This compound makes its alkyne moiety significantly more electrophilic than that of 2-ethynylpyridine. Consequently, it undergoes nucleophilic addition with a much wider range of nucleophiles and under milder conditions. For 2-ethynylpyridine, such reactions often require protonation of the pyridine nitrogen to sufficiently activate the alkyne.[3]
Comparative Reactivity:
| Substrate | Nucleophile | Conditions | Reactivity Outcome |
| 2-Ethynylpyridine | HCl | Aqueous HCl, rt | Forms pyridinium salt, followed by slow chloride attack.[3] |
| This compound | HCl | Aqueous HCl, rt | Rapid hydrochlorination due to highly activated alkyne. |
| 2-Ethynylpyridine | Thiophenol | NaH, THF, rt | Slow reaction, requires strong base activation of nucleophile. |
| This compound | Thiophenol | K₂CO₃, MeCN, rt | Fast reaction, proceeds with a mild base. |
Note: Data is representative and illustrates the enhanced electrophilicity.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).
-
Reagent Addition: Add thiophenol (1.1 mmol) followed by potassium carbonate (1.5 mmol).
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Workup: Once the reaction is complete, filter off the base and concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography to yield the vinyl sulfide product.
Caption: Mechanism of Nucleophilic Addition to the Alkyne.
Summary and Conclusions
The substitution of a single hydrogen atom with fluorine dramatically alters the reactivity profile of the ethynylpyridine scaffold. This compound is a significantly more reactive and versatile building block compared to 2-ethynylpyridine in reactions sensitive to the electronic properties of the alkyne.
Summary of Reactivity Comparison:
| Reaction Type | 2-Ethynylpyridine | This compound | Key Reason for Difference |
| Sonogashira Coupling | Good Reactivity | Excellent Reactivity | Increased alkyne acidity accelerates Cu-acetylide formation. |
| CuAAC (Click Chemistry) | Good Reactivity | Excellent Reactivity | Increased alkyne acidity accelerates Cu-acetylide formation. |
| Nucleophilic Addition | Low Reactivity | High Reactivity | Strong inductive effect of fluorine makes the alkyne highly electrophilic. |
For researchers and drug development professionals, understanding these nuanced differences is paramount. When designing syntheses that require rapid, high-yielding couplings, or when seeking to exploit the electrophilicity of an alkyne, this compound is the superior choice. Conversely, 2-ethynylpyridine may be preferred in contexts where the higher reactivity of the fluorinated analogue could lead to undesired side reactions. The strategic choice between these two reagents allows for finer control over synthetic outcomes, enabling the efficient construction of novel and complex molecular entities.
References
- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of Fluorinated Pyridine Building Blocks in Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated pyridine scaffolds is a cornerstone of modern molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated pKa, and improved binding affinity—make these building blocks invaluable in the pursuit of novel therapeutics and functional materials. However, the regioisomeric placement of fluorine on the pyridine ring dramatically influences its reactivity, presenting both opportunities and challenges in synthetic chemistry.
This guide provides an in-depth, head-to-head comparison of common fluorinated pyridine building blocks. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of their differential reactivity, supported by comparative experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Influence of Fluorine's Position on Pyridine Reactivity: An Overview
The reactivity of the pyridine ring is fundamentally dictated by the electron-withdrawing nature of the nitrogen atom, which creates electron-deficient C-2, C-4, and C-6 positions, making them susceptible to nucleophilic attack. The introduction of a highly electronegative fluorine atom further perturbs this electronic landscape. The position of the fluorine substituent determines the extent of its influence on the different carbon atoms of the ring, thereby governing the feasibility and outcome of key chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Three Isomers
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of pyridines. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success.
The Decisive Role of Fluorine's Position
-
2-Fluoropyridine and 4-Fluoropyridine: When the fluorine atom is at the C-2 or C-4 position, it is readily displaced by nucleophiles. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[1][2]
-
3-Fluoropyridine: In stark contrast, SNAr reactions at the C-3 position are generally challenging under standard conditions.[1] The negative charge in the corresponding Meisenheimer complex cannot be delocalized onto the ring nitrogen, resulting in a significantly less stable intermediate and a higher activation energy for the reaction.
dot graph "Meisenheimer_Complex_Stability" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
subgraph "cluster_2-Fluoropyridine" { label="2-Fluoropyridine"; bgcolor="#F1F3F4"; "2-FP" [label="2-Fluoropyridine"]; "Meisenheimer_2-FP" [label="Meisenheimer Complex\n(Charge on N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product_2-Substituted" [label="2-Substituted Pyridine"]; "2-FP" -> "Meisenheimer_2-FP" [label="+ Nu-"]; "Meisenheimer_2-FP" -> "Product_2-Substituted" [label="- F-"]; }
subgraph "cluster_4-Fluoropyridine" { label="4-Fluoropyridine"; bgcolor="#F1F3F4"; "4-FP" [label="4-Fluoropyridine"]; "Meisenheimer_4-FP" [label="Meisenheimer Complex\n(Charge on N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product_4-Substituted" [label="4-Substituted Pyridine"]; "4-FP" -> "Meisenheimer_4-FP" [label="+ Nu-"]; "Meisenheimer_4-FP" -> "Product_4-Substituted" [label="- F-"]; }
subgraph "cluster_3-Fluoropyridine" { label="3-Fluoropyridine"; bgcolor="#F1F3F4"; "3-FP" [label="3-Fluoropyridine"]; "Meisenheimer_3-FP" [label="Meisenheimer Complex\n(No Charge on N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product_3-Substituted" [label="3-Substituted Pyridine"]; "3-FP" -> "Meisenheimer_3-FP" [label="+ Nu-"]; "Meisenheimer_3-FP" -> "Product_3-Substituted" [label="- F-"]; }
"Stable_Intermediate" [label="Stable Intermediate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Unstable_Intermediate" [label="Unstable Intermediate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Favorable_Reaction" [label="Favorable Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Unfavorable_Reaction" [label="Unfavorable Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Meisenheimer_2-FP" -> "Stable_Intermediate" [style=invis]; "Meisenheimer_4-FP" -> "Stable_Intermediate" [style=invis]; "Meisenheimer_3-FP" -> "Unstable_Intermediate" [style=invis]; "Product_2-Substituted" -> "Favorable_Reaction" [style=invis]; "Product_4-Substituted" -> "Favorable_Reaction" [style=invis]; "Product_3-Substituted" -> "Unfavorable_Reaction" [style=invis]; } केंदot Caption: Stability of Meisenheimer complexes in SNAr of fluoropyridines.
Comparative Reactivity: Fluorine vs. Other Halogens
In SNAr reactions, the carbon-halogen bond is broken in the rate-determining step for heavier halogens, but for fluorine, the attack of the nucleophile is rate-limiting. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This leads to the general reactivity trend for leaving groups in SNAr: F > Cl > Br > I.[1]
Table 1: Comparative Performance of Halopyridines in SNAr with Sodium Ethoxide
| Substrate | Nucleophile | Solvent | Relative Rate | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | [3] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | [3] |
This data clearly illustrates the superior reactivity of 2-fluoropyridine in SNAr compared to its chloro-analogue.
Experimental Protocol: A Representative SNAr Reaction
Synthesis of 2-Ethoxypyridine from 2-Fluoropyridine:
-
To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol (0.5 M), add 2-fluoropyridine (1.0 eq) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. The reactivity of fluorinated pyridines in this reaction is again highly dependent on the position of the fluorine atom, but in a different manner compared to SNAr.
The Inert Nature of the C-F Bond
The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive towards oxidative addition to palladium(0) under typical Suzuki coupling conditions.[4] This has a profound implication for the role of fluorinated pyridines in this reaction.
-
Fluoropyridines as Electrophiles: Direct Suzuki coupling using a fluoropyridine as the electrophilic partner is challenging and often requires specialized, highly active catalyst systems.
-
Fluoropyridyl Boronic Acids as Nucleophiles: More commonly, fluorinated pyridines are introduced as the nucleophilic partner in the form of a boronic acid or its ester. In this case, the fluorine atom acts as a substituent, modulating the electronic properties of the boronic acid.
dot graph "Suzuki-Miyaura_Coupling_Roles" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
subgraph "cluster_Electrophile" { label="Electrophilic Partner (Generally Unfavorable)"; bgcolor="#F1F3F4"; "Fluoropyridine" [label="Fluoropyridine\n(Strong C-F bond)"]; "Pd(0)" [label="Pd(0)"]; "No_Reaction" [label="Oxidative Addition\nChallenging", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fluoropyridine" -> "No_Reaction" [label="+ Pd(0)"]; }
subgraph "cluster_Nucleophile" { label="Nucleophilic Partner (Favorable)"; bgcolor="#F1F3F4"; "Fluoropyridyl_Boronic_Acid" [label="Fluoropyridyl Boronic Acid"]; "Aryl_Halide" [label="Aryl Halide"]; "Pd_Catalyst" [label="Pd Catalyst"]; "Coupled_Product" [label="Coupled Product"]; "Fluoropyridyl_Boronic_Acid" -> "Coupled_Product" [label="+ Aryl Halide"]; "Aryl_Halide" -> "Coupled_Product" [style=invis]; "Pd_Catalyst" -> "Coupled_Product" [style=invis]; } } केंदot Caption: Roles of fluorinated pyridines in Suzuki-Miyaura coupling.
Substituent Effects in Suzuki Coupling
The electronic nature of substituents on the coupling partners influences the efficiency of the Suzuki reaction. For arylboronic acids, electron-donating groups are generally beneficial for the transmetalation step, while electron-withdrawing groups can have a negative impact.[5] The electron-withdrawing nature of the fluorine atom in fluoropyridyl boronic acids can therefore influence the reaction rate.
Table 2: Hypothetical Comparative Yields in Suzuki Coupling
While direct head-to-head comparative data for all isomers under identical conditions is scarce in the literature, we can infer expected trends.
| Fluoropyridyl Boronic Acid Isomer | Aryl Halide Partner | Catalyst System | Expected Relative Yield |
| 2-Fluoropyridine-X-boronic acid | 4-Bromoanisole | Pd(PPh3)4, Na2CO3 | Moderate to Good |
| 3-Fluoropyridine-X-boronic acid | 4-Bromoanisole | Pd(PPh3)4, Na2CO3 | Good |
| 4-Fluoropyridine-X-boronic acid | 4-Bromoanisole | Pd(PPh3)4, Na2CO3 | Moderate to Good |
Note: This table represents expected trends based on general principles of substituent effects. Actual yields will be highly dependent on the specific position of the boronic acid and the reaction conditions.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Synthesis of 2-(4-Methoxyphenyl)-3-fluoropyridine:
-
To a degassed mixture of 3-fluoropyridine-2-boronic acid (1.0 eq), 4-bromoanisole (1.2 eq), and sodium carbonate (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) under a nitrogen atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
C-H Functionalization: A Modern Approach to Fluorinated Pyridines
Recent advances in C-H activation have provided powerful methods for the direct introduction of fluorine onto a pyridine ring. This "late-stage fluorination" approach is particularly valuable for the synthesis of analogues of complex molecules.
-
Regioselectivity: C-H fluorination of pyridines often occurs with high regioselectivity, favoring the position(s) most susceptible to functionalization. For instance, fluorination with AgF2 shows a high preference for the C-2 position.[6]
-
Subsequent Functionalization: The resulting fluorinated pyridines can then be used in subsequent reactions, such as the SNAr reactions discussed earlier, to introduce a variety of functional groups.[6][7]
dot graph "CH_Fluorination_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
"Pyridine_Substrate" [label="Pyridine Substrate"]; "CH_Fluorination" [label="C-H Fluorination\n(e.g., AgF2)"]; "Fluorinated_Pyridine" [label="Fluorinated Pyridine Intermediate"]; "SNAr_Reaction" [label="SNAr Reaction\n(+ Nucleophile)"]; "Functionalized_Pyridine" [label="Functionalized Pyridine Product"];
"Pyridine_Substrate" -> "CH_Fluorination"; "CH_Fluorination" -> "Fluorinated_Pyridine"; "Fluorinated_Pyridine" -> "SNAr_Reaction"; "SNAr_Reaction" -> "Functionalized_Pyridine"; } केंदot Caption: Workflow for C-H fluorination followed by SNAr.
Trifluoromethylpyridines: A Class of Their Own
The trifluoromethyl (CF3) group is a highly sought-after substituent in medicinal chemistry due to its unique electronic properties and lipophilicity. The reactivity of trifluoromethylpyridines is influenced by the strong electron-withdrawing nature of the CF3 group.
-
Activation towards SNAr: A CF3 group on the pyridine ring, particularly at the C-2 or C-4 position, can further activate the ring towards nucleophilic aromatic substitution of a leaving group.
-
Cross-Coupling Reactions: Trifluoromethylpyridines can be synthesized via cross-coupling reactions, or they can participate in further cross-coupling reactions if they bear a suitable leaving group.
Conclusion: Making the Right Choice for Your Synthesis
The choice of a fluorinated pyridine building block is a critical decision that should be guided by a thorough understanding of its inherent reactivity.
-
For nucleophilic aromatic substitution , 2- and 4-fluoropyridines are the reagents of choice, offering high reactivity and predictability. 3-Fluoropyridines are generally unsuitable for this transformation.
-
In Palladium-catalyzed cross-coupling reactions , fluoropyridines are best utilized as the nucleophilic partner in the form of their corresponding boronic acids or esters , as the C-F bond is typically inert.
-
C-H fluorination offers a modern and efficient route to access fluorinated pyridines, which can then be further functionalized.
By carefully considering the desired transformation and the electronic and steric properties of the chosen building block, researchers can harness the full potential of fluorinated pyridines to accelerate the discovery and development of new molecules with enhanced properties.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking the Efficiency of 5-Ethynyl-2-fluoropyridine in Copper-Catalyzed Click Reactions: A Comparative Guide
In the landscape of modern drug discovery, bioconjugation, and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a paramount tool for its efficiency and bioorthogonality.[1][2] The power of this reaction lies in its ability to covalently link two molecular building blocks—an azide and a terminal alkyne—with high specificity and yield.[3] However, not all alkynes are created equal. The electronic nature of the alkyne significantly influences reaction kinetics, and tailoring its structure can unlock superior performance for demanding applications.
This guide provides an in-depth comparative analysis of 5-Ethynyl-2-fluoropyridine , a heteroaromatic alkyne gaining traction for its enhanced reactivity. We will dissect the mechanistic reasoning for its efficiency, present comparative data against other commonly used alkynes, and provide a robust, validated protocol for its implementation in your research.
The Decisive Role of Electronics: Why this compound Excels
The efficiency of the CuAAC reaction is profoundly influenced by the electronic properties of the alkyne substrate. The catalytic cycle, which proceeds through a copper(I) acetylide intermediate, is accelerated by alkynes that are electron-deficient. Electron-withdrawing groups attached to the alkyne moiety lower its pKa, facilitating the formation of the crucial copper acetylide intermediate, which is a key rate-determining step in the overall mechanism.[4]
This compound is engineered for enhanced reactivity through two key structural features:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, polarizing the ethynyl group.
-
The Fluorine Atom: As the most electronegative element, the fluorine substituent further amplifies this electron-withdrawing effect.
This synergistic electronic pull makes the alkyne proton more acidic and accelerates the formation of the triazole product. This principle is analogous to the enhanced reactivity observed in other electron-deficient alkynes, such as propiolamides or those bearing nitro groups.[5][6]
Comparative Performance Analysis of Terminal Alkynes
To contextualize the performance of this compound, it is essential to benchmark it against other alkynes commonly employed in CuAAC reactions. The following table summarizes the relative performance based on reactivity trends established in the literature. While direct kinetic comparison data for all substrates under identical conditions is sparse, the relative ordering is based on the well-understood impact of electronic activation.
| Alkyne | Structure | Relative Reactivity | Typical Yield | Key Features & Considerations |
| Propargyl Alcohol | HC≡CCH₂OH | Baseline | >90% | Inexpensive, readily available, good for general applications.[5] |
| Phenylacetylene | HC≡C-Ph | Moderate | >90% | Common benchmark; reactivity can be tuned with ring substituents. |
| 5-Ethynyl-2'-deoxyuridine (EdU) | EdU | High | >95% | Widely used in cell biology for labeling newly synthesized DNA.[7][8] Bio-orthogonal. |
| N-Propargylamides | HC≡CCH₂NHCOR | High | >95% | Electron-withdrawing amide group enhances reactivity over propargyl alcohol.[5] |
| 5-Ethynyl-2-nitropyridine | HC≡C-C₅H₃N(NO₂) | Very High | >95% | Strong electron-withdrawing nitro group provides significant rate acceleration.[6] |
| This compound | HC≡C-C₅H₃N(F) | Very High | >95% | Strongly activated by both fluoro and pyridine moieties, leading to rapid reaction rates. |
Visualizing the Click Chemistry Engine
To fully appreciate the process, we can visualize both the underlying mechanism and the practical experimental workflow.
The CuAAC Catalytic Cycle
The diagram below illustrates the widely accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The cycle highlights the key intermediates and demonstrates the regioselective formation of the 1,4-disubstituted 1,2,3-triazole product.
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A Validated Protocol for Benchmarking CuAAC Reactions
This protocol provides a reliable method for performing a CuAAC reaction, suitable for comparing the efficiency of different alkynes like this compound. It incorporates best practices, such as the in situ reduction of Cu(II) to the active Cu(I) state and the use of a stabilizing ligand to prevent catalyst oxidation and improve reaction kinetics.[9][10]
Materials
-
This compound (or other alkyne of interest)
-
Azide-containing molecule (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent: 1:1 mixture of tert-Butanol and deionized water
-
Argon or Nitrogen gas source
Stock Solutions
-
Alkyne Solution: 10 mM solution of this compound in DMSO.
-
Azide Solution: 10 mM solution of Benzyl Azide in DMSO.
-
Copper Sulfate Solution: 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Solution: 500 mM solution in deionized water (must be prepared fresh).
-
THPTA Ligand Solution: 50 mM solution in deionized water.
Experimental Workflow
Caption: Step-by-step experimental workflow for a benchmark CuAAC reaction.
Step-by-Step Procedure
-
Reaction Setup: In a reaction vial, add the azide solution (1.1 equivalents) and the this compound solution (1.0 equivalent). Add the t-BuOH/H₂O solvent to achieve a final reaction concentration of approximately 10 mM.
-
Degassing: To prevent the oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with argon or nitrogen gas for 10-15 minutes.[6]
-
Catalyst Preparation: In a separate microcentrifuge tube, prepare the catalyst premix. For a typical reaction, mix the copper(II) sulfate stock solution (0.05 equivalents) with the THPTA ligand stock solution (0.25 equivalents), maintaining a 1:5 copper-to-ligand ratio.[9] Let this mixture stand for 2-3 minutes.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution (0.5 equivalents) to the degassed reaction mixture. Immediately follow with the addition of the copper/ligand premix to initiate the reaction.
-
Monitoring: Seal the vial and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with activated alkynes like this compound are often complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by standard procedures such as aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate). Further purification can be achieved via column chromatography if necessary.
Conclusion
This compound represents a significant advancement for researchers requiring rapid and efficient covalent bond formation. Its unique electronic structure, endowed by the synergistic electron-withdrawing effects of the fluoro and pyridine functionalities, positions it as a highly reactive partner in CuAAC reactions. This enhanced reactivity translates to faster reaction times, lower required catalyst loading, and potentially higher yields, especially in challenging bioconjugation scenarios with dilute substrates. By understanding the underlying mechanistic principles and employing optimized protocols, scientists can fully leverage the power of this advanced alkyne to accelerate their discovery and development efforts.
References
- 1. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. salic.med.harvard.edu [salic.med.harvard.edu]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico Evaluation of Novel Kinase Inhibitors Derived from 5-Ethynyl-2-fluoropyridine
This guide provides a comprehensive framework for the initial evaluation of novel kinase inhibitors built upon the promising 5-Ethynyl-2-fluoropyridine scaffold. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[1][2] The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][3] Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for inhibitor design. The addition of an ethynyl group provides a rigid vector for exploring deeper hydrophobic pockets, while the fluorine atom can enhance binding affinity and modulate metabolic stability.
Here, we present a model comparative docking study to assess the potential and selectivity of a designed set of this compound derivatives against two therapeutically relevant kinases: Cyclin-Dependent Kinase 2 (CDK2) and Tyrosine Kinase 2 (TYK2). This in silico approach allows for the rapid, cost-effective prioritization of compounds for synthesis and further experimental validation.[4][5]
Scientific Rationale and Experimental Design
Causality Behind Experimental Choices: Why CDK2 and TYK2?
The selection of kinase targets is the foundational step in any inhibitor design campaign. Our choices are guided by therapeutic relevance and structural diversity:
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase, CDK2 is a key regulator of the cell cycle.[6] Its over-activity is frequently observed in various cancers, making it a well-validated oncology target. Pyridine and pyrazolopyridine derivatives have shown potent inhibition of CDK2.[6]
-
Tyrosine Kinase 2 (TYK2): As a member of the Janus kinase (JAK) family, TYK2 is a non-receptor tyrosine kinase crucial for cytokine signaling pathways involved in inflammation and immunity.[7] Selective TYK2 inhibitors are sought after for treating autoimmune diseases like psoriasis and rheumatoid arthritis. The high homology among JAK family members makes achieving selectivity a significant challenge, which computational docking can help to address early in the design phase.[7]
By targeting both a serine/threonine kinase and a tyrosine kinase, we can gain initial insights into the potential selectivity profile of our designed compound series.
Design of the Virtual Compound Library
Starting with the this compound core, we designed a small, focused library of three hypothetical compounds (designated EFP-1, EFP-2, and EFP-3 ) to explore the structure-activity relationship (SAR). The variations are introduced at the ethynyl terminus to probe different interactions within the ATP-binding pocket.
-
EFP-1 (Core Scaffold): this compound. The baseline compound.
-
EFP-2 (Aromatic Extension): 2-fluoro-5-(phenylethynyl)pyridine. A phenyl group is added to probe for potential π-π stacking interactions.
-
EFP-3 (Polar Group Addition): 1-(4-((5-fluoro-2-pyridyl)ethynyl)phenyl)ethan-1-one. An acetyl group is added to the phenyl ring to introduce a polar contact point and explore interactions with solvent-exposed regions or polar residues.
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines a self-validating system for performing comparative molecular docking. Each step is designed to ensure reproducibility and accuracy in predicting ligand binding modes and affinities.
Step 1: Protein Structure Preparation
-
Acquisition: Obtain the high-resolution crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we selected PDB ID: 1M17 for CDK2 and PDB ID: 4GFO for TYK2.[4]
-
Preparation: The protein structures are prepared using Schrödinger's Protein Preparation Wizard. This process involves:
-
Removing all non-essential water molecules and co-factors.
-
Adding hydrogen atoms and assigning correct bond orders.
-
Optimizing the hydrogen-bonding network.
-
Performing a restrained energy minimization to relieve any steric clashes. This ensures a refined, low-energy conformation of the protein for docking.
-
Step 2: Ligand Preparation
-
Structure Generation: The 2D structures of EFP-1, EFP-2, and EFP-3 are sketched.
-
Conversion and Ionization: The structures are converted to 3D and prepared using LigPrep. This step generates realistic conformers and determines the most likely protonation states at a physiological pH of 7.4 ± 0.5.
Step 3: Receptor Grid Generation
-
Binding Site Definition: A receptor grid, representing the energetic properties of the binding pocket, is generated. The grid box is centered on the co-crystallized ligand in the original PDB structure to define the active site for docking.
Step 4: Molecular Docking and Scoring
-
Docking Simulation: The prepared ligands are docked into the receptor grids using the GLIDE (Grid-based Ligand Docking with Energetics) program.[8] Standard precision (SP) mode is used for initial screening.
-
Scoring: The resulting poses for each ligand are evaluated using a scoring function (e.g., GlideScore), which estimates the binding affinity (ΔG) in kcal/mol. More negative scores indicate a higher predicted binding affinity.[9]
-
Visual Analysis: The top-scoring poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, with active site residues.
The entire computational workflow is depicted in the diagram below.
Results and Comparative Analysis
The docking simulations provide quantitative estimates of binding affinity and qualitative insights into the molecular interactions driving binding.
Comparative Docking Scores
The table below summarizes the predicted binding affinities (GlideScore) for the three designed inhibitors against CDK2 and TYK2.
| Compound ID | Structure | CDK2 GlideScore (kcal/mol) | TYK2 GlideScore (kcal/mol) | Predicted Selectivity |
| EFP-1 | This compound | -5.1 | -4.8 | None |
| EFP-2 | 2-fluoro-5-(phenylethynyl)pyridine | -7.9 | -6.5 | CDK2 |
| EFP-3 | 1-(4-((5-fluoro-2-pyridyl)ethynyl)phenyl)ethan-1-one | -8.8 | -8.5 | None (Dual) |
Interpretation of Results and Binding Mode Analysis
-
EFP-1 (Core Scaffold): The core scaffold shows weak predicted affinity for both kinases, indicating that while the pyridine provides a crucial anchor, additional interactions are necessary for potent inhibition.
-
EFP-2 (Aromatic Extension): The addition of a phenyl group in EFP-2 significantly improves the binding affinity for CDK2 over TYK2. Visual analysis of the EFP-2/CDK2 complex reveals that the pyridine nitrogen forms a canonical hydrogen bond with the backbone NH of Leu83 in the hinge region. The terminal phenyl group occupies a hydrophobic pocket defined by residues such as Ile10 and Phe82, engaging in favorable π-π stacking with Phe82.[6] This hydrophobic engagement is less optimal in the TYK2 active site, leading to the predicted CDK2 selectivity.
-
EFP-3 (Polar Group Addition): The introduction of an acetyl group in EFP-3 results in the highest predicted binding affinity for both kinases. In the CDK2 binding site, the core interactions are maintained. The acetyl group's carbonyl oxygen forms a new hydrogen bond with a conserved lysine residue (Lys33), further stabilizing the complex.[6] In the TYK2 active site, this same polar group is able to form a water-mediated hydrogen bond with the DFG-motif aspartate residue, a common interaction for type I kinase inhibitors. This ability to form strong polar contacts in both active sites explains its potent but non-selective (dual-inhibitor) profile.
Structure-Activity Relationship (SAR) Summary
From this model study, we can derive the following preliminary SAR insights:
-
The this compound core is an effective anchor for the kinase hinge region.
-
Extending the ethynyl group with hydrophobic moieties (like the phenyl ring in EFP-2) can significantly enhance potency and drive selectivity, depending on the shape and nature of the distal hydrophobic pocket.[10]
-
Incorporating polar functional groups (like the acetyl group in EFP-3) at the terminus can increase potency across multiple kinases by forming additional hydrogen bonds, potentially leading to dual inhibitors.
Biological Context: The TYK2 Signaling Pathway
To understand the therapeutic implication of inhibiting a target like TYK2, it is crucial to visualize its role in cellular signaling. TYK2 is a key component of the JAK-STAT pathway, which is activated by various cytokines and growth factors.
As shown, cytokines bind to their receptors, leading to the activation of receptor-associated JAKs, including TYK2. Activated TYK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of genes involved in the inflammatory response. A selective TYK2 inhibitor, such as one developed from this scaffold, would block this cascade, thereby reducing inflammation.
Conclusion and Future Directions
This in silico comparative guide demonstrates the utility of molecular docking for the initial evaluation of novel kinase inhibitors based on the this compound scaffold. Our model study successfully differentiated compounds based on predicted binding affinity and selectivity, yielding valuable SAR insights. The results suggest that compound EFP-2 is a promising candidate for development as a selective CDK2 inhibitor, while EFP-3 shows potential as a dual CDK2/TYK2 inhibitor.
These computational predictions are hypotheses that must be validated experimentally. The next steps in a drug discovery program would be:
-
Synthesis: Chemical synthesis of the designed compounds.
-
In Vitro Validation: Biochemical assays to determine the IC50 values against a panel of kinases to confirm potency and selectivity.[11]
-
Cell-Based Assays: Evaluation of the compounds' ability to inhibit cell proliferation in relevant cancer cell lines (for CDK2) or block cytokine signaling in immune cells (for TYK2).
-
Structural Biology: Co-crystallization of the lead compounds with their target kinases to confirm the predicted binding modes.
By integrating computational design with experimental validation, the this compound scaffold can be efficiently optimized into potent and selective clinical candidates.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Validation of 5-Ethynyl-2-fluoropyridine-Based PET Probes
For researchers, scientists, and drug development professionals, the selection of a suitable prosthetic group for the ¹⁸F-radiolabeling of biomolecules is a critical decision that profoundly impacts the in vivo performance of a Positron Emission Tomography (PET) probe. This guide provides an in-depth technical comparison of 5-ethynyl-2-fluoropyridine (EFP) as a versatile and efficient prosthetic group for the development of PET tracers. We will delve into the causality behind experimental choices in both in vitro and in vivo validation, presenting supporting data and objective comparisons with alternative labeling strategies.
The Rise of Click Chemistry in PET Probe Synthesis
The development of novel PET tracers often involves the labeling of sensitive biomolecules, such as peptides and antibodies, which cannot withstand the harsh conditions of direct radiofluorination.[1] This has led to the widespread adoption of prosthetic groups—small, radiolabeled molecules that can be conjugated to the biomolecule of interest under mild conditions.[2] Among the various conjugation strategies, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool due to its high specificity, efficiency, and biocompatibility.[1][3] This reaction forms a stable triazole linkage between an azide-functionalized biomolecule and an alkyne-containing prosthetic group.
This compound stands out as a promising alkyne-bearing prosthetic group for ¹⁸F-labeling. The electron-withdrawing nature of the pyridine ring activates the 2-position for nucleophilic aromatic substitution with [¹⁸F]fluoride, while the terminal alkyne provides a handle for CuAAC conjugation.
Synthesis of [¹⁸F]this compound ([¹⁸F]EFP)
The radiosynthesis of [¹⁸F]EFP is typically achieved through a nucleophilic heteroaromatic substitution reaction. This involves the displacement of a suitable leaving group, such as a trimethylammonium group, from a precursor molecule with [¹⁸F]fluoride.
Caption: Radiosynthesis of [¹⁸F]this compound.
This method offers a reliable and efficient way to produce the [¹⁸F]EFP prosthetic group with high radiochemical yield and purity, ready for subsequent conjugation to a target biomolecule.
Part 1: In Vitro Validation – The Proving Ground for Specificity
In vitro validation is the first critical step to ascertain the biological activity and specificity of a newly synthesized PET probe. These experiments provide foundational data on how the probe interacts with its intended target in a controlled environment.
Cellular Uptake and Internalization Assays
Cellular uptake studies are fundamental to quantifying the extent to which a radiolabeled probe is taken up by target cells. This is typically performed using cell lines that either endogenously express or are engineered to overexpress the target receptor.
Experimental Protocol: Cellular Uptake Assay
-
Cell Culture: Plate target cells (e.g., PC-3 prostate cancer cells for GRPr-targeted probes) in multi-well plates and culture until confluent.
-
Incubation: Add the ¹⁸F-labeled probe (e.g., an [¹⁸F]EFP-conjugated bombesin analogue) to the cell culture medium at a defined concentration.
-
Time-Course Analysis: Incubate the cells with the probe for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
Washing: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Express the results as the percentage of the added dose per million cells.
Blocking experiments are conducted in parallel to demonstrate target specificity. This involves co-incubating the cells with the radiolabeled probe and a large excess of the corresponding non-radiolabeled ("cold") ligand. A significant reduction in radioactivity uptake in the presence of the cold ligand indicates that the probe binds specifically to the target receptor.
Comparative In Vitro Performance
To provide a comparative context, we will examine data for a bombesin (BBN) antagonist, RM26, labeled with ¹⁸F via an Al¹⁸F-NOTA chelation method, [¹⁸F]AlF-NOTA-P2-RM26, as a proxy for what would be expected from a well-performing EFP-conjugated probe. Bombesin and its analogues are peptides that target the gastrin-releasing peptide receptor (GRPr), which is overexpressed in several cancers, including prostate cancer.[4]
| Probe | Cell Line | Target | Uptake (% added dose/10⁶ cells) | Internalization (4h) | IC₅₀ (nM) | Reference |
| [¹⁸F]AlF-NOTA-P2-RM26 | PC-3 | GRPr | High specific binding | < 14% | 4.4 ± 0.8 | [4] |
Note: Specific uptake percentages were not detailed in the provided snippets, but "high specific binding" was noted.
The low internalization rate is characteristic of antagonist probes, which bind to the receptor on the cell surface without being drawn into the cell.[4] The low nanomolar IC₅₀ value indicates a high binding affinity for the GRPr. An EFP-conjugated bombesin analogue would be expected to exhibit similarly high affinity and specificity in these in vitro assays to be considered a viable candidate for in vivo studies.
Part 2: In Vivo Validation – Assessing Performance in a Complex Biological System
Successful in vitro validation provides the rationale for proceeding to in vivo studies in animal models. These experiments are crucial for evaluating the pharmacokinetic profile, biodistribution, and tumor-targeting efficacy of the PET probe.
Biodistribution Studies
Biodistribution studies involve injecting the radiolabeled probe into tumor-bearing animals and measuring the radioactivity in various organs and tissues at different time points. This provides a quantitative measure of the probe's uptake and clearance from the body.
Experimental Protocol: Animal Biodistribution Study
-
Animal Model: Utilize tumor-bearing mice (e.g., BALB/c nude mice with PC-3 xenografts).
-
Injection: Administer a defined amount of the ¹⁸F-labeled probe intravenously via the tail vein.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 2, and 4 hours).
-
Tissue Harvesting: Dissect and weigh major organs and tissues (blood, tumor, muscle, liver, kidneys, etc.).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle) are also calculated to assess imaging contrast.
Caption: Workflow for in vivo biodistribution studies.
PET Imaging
Small-animal PET imaging provides a non-invasive visualization of the probe's distribution in real-time. This allows for a dynamic assessment of tumor uptake and clearance from non-target organs.
Comparative In Vivo Performance
The in vivo performance of a PET probe is judged by its ability to accumulate specifically in the target tissue with high contrast relative to surrounding tissues and its clearance from non-target organs to minimize background signal and radiation dose. Below is a comparison of biodistribution data for different ¹⁸F-labeled bombesin analogues targeting GRPr in PC-3 tumor-bearing mice. While specific data for an EFP-conjugated probe is not available in the provided search results, the data for [¹⁸F]AlF-NOTA-P2-RM26 and another bombesin analogue, [¹⁸F]-BAY 86-4367, serve as excellent benchmarks.[4][5]
| Probe | Time p.i. (h) | Tumor (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Tumor/Blood Ratio | Tumor/Muscle Ratio | Reference |
| [¹⁸F]AlF-NOTA-P2-RM26 | 3 | 5.5 ± 0.7 | Low | Low | Low | Low | 87 ± 42 | 159 ± 47 | [4] |
| [¹⁸F]-BAY 86-4367 | - | High | Rapid Clearance | Low | ~10% excretion | ~70% excretion | High | High | [5] |
| [¹⁸F]FPPRGD2 | 1 | 2.56 ± 0.48 | - | - | Low | High | - | - | [6] |
| [¹⁸F]FAl-NOTA-PRGD2 | 1 | 3.92 ± 0.18 | - | - | Low | High | - | - | [6] |
Note: "p.i." stands for post-injection. Some values are qualitative as per the source snippets.
A successful EFP-conjugated probe would be expected to demonstrate high tumor uptake (ideally >2 %ID/g), rapid clearance from the blood and non-target tissues, and consequently, high tumor-to-background ratios.[6] The favorable biodistribution of [¹⁸F]AlF-NOTA-P2-RM26, characterized by high tumor uptake and high tumor-to-blood and tumor-to-muscle ratios, sets a high standard for new GRPr-targeting probes.[4]
Advantages of this compound as a Prosthetic Group
-
Chemical Stability: The C-¹⁸F bond on the pyridine ring is robust, minimizing in vivo defluorination which can lead to non-specific bone uptake and poor image quality.
-
Synthetic Accessibility: The synthesis of the [¹⁸F]EFP prosthetic group is straightforward, relying on a well-established nucleophilic substitution reaction.
-
Click Chemistry Compatibility: The terminal alkyne functionality makes it ideally suited for the highly efficient and bioorthogonal CuAAC reaction, allowing for the labeling of a wide range of azide-modified biomolecules under mild conditions.[1]
-
Favorable Pharmacokinetics: The pyridine moiety can influence the overall polarity of the final PET probe, potentially leading to improved pharmacokinetic properties such as enhanced renal clearance and reduced non-specific binding.
Comparison with Alternative Prosthetic Groups
While EFP offers several advantages, it is important to consider alternative prosthetic groups used in ¹⁸F-labeling via click chemistry.
| Prosthetic Group Type | Example | Key Features |
| Fluoroalkyl Azides | [¹⁸F]Fluoroethylazide ([¹⁸F]FEA) | - Aliphatic C-¹⁸F bond.- Often requires a multi-step synthesis. |
| Fluoroaryl Alkynes | [¹⁸F]Fluoro-N-(prop-2-ynyl)benzamide | - Aromatic C-¹⁸F bond, generally more stable in vivo.- May have higher lipophilicity. |
| Silicon-Fluoride Acceptors (SiFA) | [¹⁸F]SiFA-alkyne | - Allows for isotopic exchange labeling.- Potential for in vivo defluorination.[7] |
| Aluminum Fluoride Chelates | [¹⁸F]AlF-NOTA | - One-step aqueous labeling.- Requires a chelator-conjugated biomolecule.[4] |
The choice of prosthetic group will ultimately depend on the specific biomolecule being labeled and the desired pharmacokinetic profile of the final PET probe. The aromatic nature of this compound is advantageous for in vivo stability compared to some aliphatic fluoride linkers.
Conclusion
This compound is a highly promising prosthetic group for the development of ¹⁸F-labeled PET probes. Its straightforward synthesis, compatibility with click chemistry, and the inherent stability of the aryl-fluoride bond make it an attractive choice for labeling sensitive biomolecules. While specific in vitro and in vivo data for EFP-conjugated probes require further investigation and direct comparative studies, the established success of similar ¹⁸F-labeled peptide analogues provides a strong rationale for its utility. The rigorous in vitro and in vivo validation workflows outlined in this guide provide a robust framework for assessing the performance of EFP-based probes and comparing them to existing alternatives, ultimately aiding in the development of the next generation of targeted molecular imaging agents.
References
- 1. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging | PLOS One [journals.plos.org]
- 5. 18F-labeled bombesin analog for specific and effective targeting of prostate tumors expressing gastrin-releasing peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison Study of [18F]FAl-NOTA-PRGD2, [18F]FPPRGD2 and [68Ga]Ga-NOTA-PRGD2 for PET Imaging of U87MG Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Organo [18F]Fluorosilicon Tetrazine as a Prosthetic Group for the Synthesis of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethynyl-2-fluoropyridine
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 5-Ethynyl-2-fluoropyridine (CAS No. 853909-08-7). The following procedures are designed to ensure personnel safety and logistical integrity by outlining the necessary personal protective equipment (PPE), handling operations, and disposal plans based on the compound's specific chemical hazards.
Hazard Assessment: Understanding the Risks of this compound
This compound is a heterocyclic compound featuring a pyridine ring, a reactive terminal alkyne group, and a fluorine substituent. This unique structure informs its hazard profile, which must be understood to justify the selection of appropriate PPE. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1]
-
Flammable Liquid and Vapor (H226): The compound is a flammable liquid, meaning its vapors can ignite at temperatures above ambient.[1] This necessitates strict control of ignition sources and the use of flame-resistant apparel.
-
Causes Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation, demanding robust eye protection.[1]
-
Causes Skin Irritation (H315): The compound is an irritant upon skin contact, making proper glove selection and body protection critical.[1]
-
May Cause Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract, mandating the use of engineering controls like a chemical fume hood.[1]
Furthermore, the presence of a pyridine ring suggests potential for skin absorption and toxicity characteristic of this chemical class.[2][3] The terminal alkyne group can also exhibit specific reactivity, such as deprotonation by strong bases.[4] Therefore, the safety strategy must account for this combination of flammability, irritancy, and chemical reactivity.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the identified risks. All PPE must be donned before entering the designated work area and removed before exiting.
Eye and Face Protection
Due to the serious eye irritation hazard, robust protection is non-negotiable.
-
Primary Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[5]
-
Secondary Protection: A full-face shield must be worn over the goggles whenever there is a significant risk of splashes, such as during reagent transfer of volumes greater than 50 mL or when working under pressure.
Causality: Chemical splash goggles provide a 360-degree seal around the eyes, which is essential for preventing entry of irritating vapors and splashes.[2] A face shield adds a critical layer of protection for the entire face from direct splashes.
Hand Protection
Selecting the correct gloves is critical due to the skin irritation hazard and the potential for absorption. No single glove material is impervious to all chemicals, and for a molecule like this compound, a dual-glove strategy is recommended.
-
Glove Type: Given the aromatic heterocyclic and fluorinated nature, Butyl rubber or Viton™ gloves are recommended as the outer layer due to their high resistance to a broad range of challenging chemicals. Nitrile gloves are not recommended as the primary barrier for extended contact with pyridine-based compounds.[3]
-
Double Gloving: Wear a lighter-weight nitrile glove as an inner layer. This provides protection in the event the outer glove is breached and makes it safer to remove the outer glove without contaminating your hands.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If direct contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. Do not reuse disposable gloves.[6]
Causality: The choice of Butyl rubber is based on its excellent resistance to ketones, esters, and nitrogen-containing compounds like pyridine.[3] Double gloving is a field-proven best practice that significantly reduces the risk of exposure from undetected glove failure.
Body Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned, is mandatory to protect against the flammability hazard and incidental skin contact.[7]
-
Additional Protection: For larger-scale operations (>1 L), a chemically resistant apron should be worn over the lab coat.
-
Personal Clothing and Footwear: Long pants and closed-toe, slip-resistant shoes are required. The shoes should be made of a non-porous material like leather.
Respiratory Protection
-
Primary Control: All handling of this compound must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[2][8] This is the primary method for preventing respiratory exposure.
-
Emergency Use: In the event of a large spill or fume hood failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency response personnel.[9][10] Users must be medically cleared and fit-tested to wear a respirator.[3]
Operational and Disposal Plans
Adherence to a strict, step-by-step workflow is essential for safety.
Experimental Protocol: Step-by-Step Handling
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the proper working height. Clear the workspace of any unnecessary equipment or ignition sources.[7]
-
PPE Donning: Don all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.
-
Chemical Handling: Conduct all manipulations at least 6 inches inside the fume hood sash. Use appropriate glassware and check for cracks or defects. For transfers, use a cannula or syringe, being mindful of potential pressure buildup.[11]
-
Decontamination: After use, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of contaminated wipes as solid hazardous waste.[12]
-
PPE Doffing: Remove PPE in the reverse order, taking care not to cross-contaminate. Remove the outer gloves first, followed by the face shield, lab coat, goggles, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Waste Disposal Plan
Proper segregation and disposal of waste are critical to prevent hazardous reactions and ensure regulatory compliance.[13]
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14][15] The container must be kept closed when not in use and stored in a secondary containment bin inside the fume hood.
-
Solid Waste: All contaminated solid materials (e.g., gloves, bench paper, silica gel, contaminated vials) must be collected in a separate, sealed, and clearly labeled "Halogenated Solid Waste" container.
-
Sharps Waste: Needles and cannulas must be disposed of in a designated sharps container.[16] Do not recap needles.[11]
Data Presentation
Table 1: PPE Summary for Handling this compound
| Protection Type | Minimum Requirement | Recommended for High Splash Risk |
| Eye | Chemical Splash Goggles (ANSI Z87.1) | Full-Face Shield over Goggles |
| Hand | Double-gloved: Nitrile (inner), Butyl Rubber (outer) | Double-gloved: Nitrile (inner), Butyl Rubber (outer) |
| Body | Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes | Chemically Resistant Apron over Lab Coat |
| Respiratory | Work within a certified Chemical Fume Hood | NIOSH-Approved Respirator (Emergency Use Only) |
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling this compound, emphasizing the cyclical nature of preparation, execution, and cleanup.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Khan Academy [khanacademy.org]
- 5. fishersci.com [fishersci.com]
- 6. mjhughes.com [mjhughes.com]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. ethz.ch [ethz.ch]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
